4-(4-Bromofuran-2-yl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
828929-04-0 |
|---|---|
Molecular Formula |
C9H6BrNO |
Molecular Weight |
224.05 g/mol |
IUPAC Name |
4-(4-bromofuran-2-yl)pyridine |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-9(12-6-8)7-1-3-11-4-2-7/h1-6H |
InChI Key |
QSFXYLROOODCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CO2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure and Electronic Properties of 4-(4-Bromofuran-2-yl)pyridine: A Comprehensive Technical Guide
Executive Summary
As the complexity of modern pharmacophores and advanced organic materials increases, the demand for highly specific, functionalized heterocyclic building blocks has surged. 4-(4-Bromofuran-2-yl)pyridine is a specialized bi-heteroaryl compound characterized by a pyridine ring covalently linked to a furan core, which is further substituted with a bromine atom at the C4 position. This whitepaper provides an in-depth analysis of its electronic properties, structural geometry, and the field-proven synthetic methodologies required to isolate it. Designed for researchers in drug development and materials science, this guide bridges theoretical chemistry with practical, bench-ready protocols.
Structural and Electronic Profiling
Molecular Geometry and Conformational Analysis
The architecture of this compound (C9H6BrNO) features two distinct aromatic systems. The dihedral angle between the pyridine and furan rings is a critical determinant of the molecule's overall conjugation. In solution, the molecule experiences a low rotational energy barrier around the C-C inter-ring bond, but it typically adopts a nearly planar conformation to maximize
Electronic Distribution and Orbital Characteristics
From an electronic standpoint, this compound is a classic "push-pull" system, albeit a complex one.
-
The Pyridine Ring: Acts as a strong electron-withdrawing group (EWG) via mesomeric effects (-M), pulling electron density away from the furan core.
-
The Furan Ring: Naturally electron-rich, it serves as a
-conjugated spacer. -
The C4-Bromine: Exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering a highly polarizable electron cloud capable of participating in halogen bonding (X-bonding) with biological targets.
This unique electronic topography makes the molecule highly valuable in kinase inhibitor design, where the pyridine nitrogen acts as a hydrogen-bond acceptor in the ATP-binding hinge region, and the bromofuran moiety occupies hydrophobic pockets.
Quantitative Physicochemical Data
To facilitate integration into computational screening and formulation workflows, the core physicochemical properties are summarized below:
| Property | Value | Analytical Significance |
| Molecular Formula | C9H6BrNO | Confirms elemental composition for synthesis planning. |
| Molecular Weight | 224.06 g/mol | Primary target for low-resolution Mass Spectrometry. |
| Exact Mass | 222.9633 Da | Target for HRMS [M+H]⁺ validation (~223.9711 Da). |
| Topological Polar Surface Area | 26.02 Ų | Indicates excellent passive membrane permeability. |
| LogP (Predicted) | 2.65 | Optimal lipophilicity for oral bioavailability (Lipinski). |
| Hydrogen Bond Acceptors | 2 | Pyridine Nitrogen (strong) and Furan Oxygen (weak). |
Regioselective Synthesis Methodology
Rationale for Precursor Selection
The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. The optimal precursors are 2,4-dibromofuran and 4-pyridinylboronic acid pinacol ester .
Causality of Reagent Choice:
-
Regioselectivity of 2,4-Dibromofuran: The C2 position of the furan ring is significantly more electrophilic than the C4 position due to its proximity to the heteroatom (oxygen). This allows palladium(0) to undergo oxidative addition preferentially at C2, leaving the C4-bromine intact for future functionalization[1].
-
Boronic Ester vs. Free Acid: Free 4-pyridinylboronic acid exists predominantly as a zwitterionic pyridinium boronate at neutral pH, making it highly susceptible to proto-deboronation and resulting in notoriously low coupling yields[2]. By utilizing the pinacol ester (or MIDA ester), we mask this amphoteric nature, ensuring a robust and high-yielding transmetalation step.
Catalytic cycle detailing the regioselective Suzuki-Miyaura synthesis workflow.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; intermediate checks ensure the integrity of the reaction before proceeding to workup.
Reagents:
-
2,4-Dibromofuran (1.0 equiv, 10 mmol)
-
4-Pyridinylboronic acid pinacol ester (1.05 equiv, 10.5 mmol)
-
Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) — Chosen for its large bite angle, suppressing homocoupling.
-
K₂CO₃ (2.0 equiv, 20 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)
Procedure:
-
Preparation & Degassing: In a flame-dried 100 mL Schlenk flask, combine 2,4-dibromofuran, 4-pyridinylboronic acid pinacol ester, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Scientist Note: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) black.
-
Catalyst Activation: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 80 °C.
-
Reaction Monitoring: Stir at 80 °C for 6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the 2,4-dibromofuran spot is fully consumed. The regioselectivity at 80 °C strongly favors C2 over C4[1].
-
Quench and Extraction: Cool the mixture to room temperature. Dilute with 50 mL EtOAc and wash with 50 mL of saturated aqueous NaCl (brine). Extract the aqueous layer twice with 25 mL EtOAc.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to Hexanes/EtOAc 7:3) to isolate the title compound as a pale solid.
Analytical Characterization and Validation
To ensure the structural integrity of the synthesized batch, the following spectroscopic markers must be validated:
-
¹H NMR (400 MHz, CDCl₃):
-
~8.65 (dd, 2H) — Pyridine
-protons (highly deshielded by nitrogen). - ~7.60 (d, 1H) — Furan C5-H (deshielded by adjacent oxygen and bromine).
-
~7.45 (dd, 2H) — Pyridine
-protons. - ~7.05 (d, 1H) — Furan C3-H.
-
~8.65 (dd, 2H) — Pyridine
-
HRMS (ESI-TOF): Calculated for C9H7BrNO [M+H]⁺: 223.9711; Found: 223.9715. The characteristic 1:1 isotopic doublet separated by 2 mass units confirms the presence of the single bromine atom.
Applications in Advanced Therapeutics
In drug discovery, this compound acts as a highly modular pharmacophore. The electronic interplay between the rings dictates its binding affinity in biological targets.
Pharmacophore mapping showing the electronic contributions to target binding.
The C4-bromine serves a dual purpose: it acts as a metabolic shield, preventing oxidative degradation of the furan ring by Cytochrome P450 enzymes, and it provides a synthetic handle for late-stage functionalization (e.g., Buchwald-Hartwig amination) to generate diverse compound libraries.
Conclusion
This compound is a sophisticated building block that leverages the distinct electronic properties of its constituent rings. By employing a regioselective Suzuki-Miyaura cross-coupling strategy using boronic esters, chemists can reliably synthesize this compound in high yields. Its unique push-pull electronic distribution and structural rigidity make it an invaluable asset in the rational design of next-generation therapeutics and functional materials.
References
Sources
Pyridine-Furan Biaryl Heterocycles: Synthesis, Pharmacological Applications, and Structural Editing
Executive Summary
Pyridine-furan biaryl heterocycles represent a privileged class of scaffolds in medicinal chemistry, materials science, and agrochemicals. The unique electronic interplay between the electron-deficient pyridine ring and the electron-rich furan ring provides highly tunable physicochemical properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these biaryls, the mechanistic causality behind their synthesis via cross-coupling, and emerging methodologies for late-stage skeletal editing.
Pharmacological Significance & SAR Logic
The spatial geometry and electronic distribution of pyridine-furan biaryls make them ideal pharmacophores for specific protein targets. Their biological efficacy is highly dependent on the regiochemistry of the biaryl linkage.
-
Topoisomerase I Inhibition: The 2,4,6-trisubstituted pyridine architecture is a known bioisostere of terpyridine. Studies demonstrate that the inclusion of a 2-thienyl-4-furylpyridine skeleton significantly enhances Topoisomerase I inhibition, a critical mechanism for inducing apoptosis in oncology targets . The furan ring acts as an electron-rich intercalating moiety that stabilizes the Topo I-DNA cleavage complex.
-
5-HT7 Receptor Antagonism: Unfused heterobiaryls are potent ligands for the 5-HT7 serotonin receptor, a target for treating circadian rhythm disorders and depression. High binding affinity is achieved when a piperazin-1-yl substituted pyridine core is attached to a 3-furyl group. Interestingly, shifting the attachment point from the 3-furyl to the 2-furyl position drastically reduces receptor affinity, highlighting the strict steric requirements of the 5-HT7 binding pocket .
Caption: SAR Logical Tree for Pyridine-Furan Biaryls in Topoisomerase I and 5-HT7 Receptor Targeting.
Synthetic Methodologies & Reaction Causality
The construction of the C-C bond between pyridine and furan is predominantly achieved via the Suzuki-Miyaura cross-coupling reaction. However, furan-boronic acids are notoriously unstable and highly susceptible to protodeboronation under standard basic, aqueous coupling conditions.
To circumvent this, modern protocols utilize Potassium Heteroaryltrifluoroborates (e.g., potassium furan-2-yltrifluoroborate). The causality behind this choice is kinetic: the trifluoroborate salt acts as a "slow-release" reservoir for the active boronic acid species. This maintains a low steady-state concentration of the boronic acid, allowing the transmetalation step to outcompete the parasitic protodeboronation pathway .
For applications requiring mild conditions, such as DNA-Encoded Libraries (DELs), water-soluble catalyst systems (e.g., Na2PdCl4/sSPhos) have been developed to facilitate this coupling at 37 °C, preserving the integrity of sensitive biological macromolecules .
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling for Pyridine-Furan Synthesis.
Quantitative Data Presentation
The following table summarizes the quantitative efficiency of various synthetic methodologies for pyridine-furan biaryls based on literature precedents:
| Parameter | Standard Suzuki-Miyaura | Trifluoroborate Suzuki | DNA-Compatible Suzuki |
| Catalyst System | Pd(PPh3)4 | Pd(OAc)2 / RuPhos | Na2PdCl4 / sSPhos |
| Boron Source | Furan-boronic acid | Potassium furyltrifluoroborate | Heteroaryl boronic acid |
| Temperature | 80–100 °C | 85 °C | 37 °C |
| Yield Range | 40–65% | 75–91% | 63–89% |
| Primary Limitation | Rapid Protodeboronation | Reagent preparation time | Aqueous solubility limits |
Self-Validating Experimental Protocol: Synthesis of 4-(3-Furyl)pyridine
To ensure scientific integrity, the following protocol for the synthesis of a model pyridine-furan biaryl is designed as a self-validating system . Each phase contains a mandatory analytical checkpoint to verify causality and success before proceeding.
Step 1: Reagent Preparation & Degassing
-
Action: Charge a microwave vial with 4-bromopyridine (1.0 equiv), potassium furan-3-yltrifluoroborate (1.1 equiv), Pd(OAc)2 (0.05 equiv), RuPhos (0.10 equiv), and Na2CO3 (2.0 equiv). Add a solvent mixture of Ethanol/H2O (9:1).
-
Causality: Degas the mixture by sparging with Argon for 15 minutes. Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species into an inactive Pd(II) complex.
Step 2: Reaction Execution
-
Action: Seal the vial and heat at 85 °C for 12 hours.
-
Causality: Elevated temperature provides the necessary activation energy to drive the rate-limiting transmetalation step between the sterically hindered Pd(II) intermediate and the bulky trifluoroborate salt.
Step 3: In-Process Validation (Checkpoint 1)
-
Action: Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via TLC (Hexanes/EtOAc 7:3) and LC-MS.
-
Validation Logic:
-
Pass: Disappearance of the 4-bromopyridine spot on TLC (UV active at 254 nm) and appearance of the target mass
on LC-MS. -
Fail: If starting material persists >15%, spike the reaction with an additional 2 mol% Pd(OAc)2 and heat for 2 more hours. Do not proceed to workup until conversion is >95%.
-
Step 4: Workup & Purification
-
Action: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.
-
Causality: The brine wash effectively partitions and removes the inorganic borate salts and sodium carbonate from the organic product.
Step 5: Final Structural Validation (Checkpoint 2)
-
Action: Perform 1H NMR (400 MHz, CDCl3).
-
Validation Logic: Confirm the presence of the characteristic furan protons (multiplets at ~δ 6.8 and 7.5 ppm) integrating correctly against the highly deshielded pyridine protons (doublets at ~δ 7.4 and 8.6 ppm).
Structural Liability & Skeletal Editing
While the furan ring is a potent pharmacophore, it frequently acts as a metabolic liability in late-stage drug development. Cytochrome P450 enzymes can oxidize the furan ring into highly reactive cis-2-buten-1,4-dial intermediates, which form toxic, irreversible covalent adducts with glutathione, proteins, and DNA.
To salvage promising drug candidates, researchers have developed skeletal editing techniques. By treating the furan-containing molecule with a sulfenylcarbene, the furan ring undergoes a dearomatizing ring-opening into a dienone intermediate. Subsequent condensation with ammonia rearomatizes the system, cleanly converting the metabolically vulnerable furan into a highly stable pyridine ring. This "atom-swapping" logic allows medicinal chemists to retain the biaryl geometry while eliminating the toxicity vector.
Caption: Workflow of Furan-to-Pyridine Skeletal Editing via Carbene Insertion.
References
-
Zhao, L.-X., et al. "Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives." Bioorganic & Medicinal Chemistry Letters 14.5 (2004): 1333-1337. URL:[Link]
-
Baranowska-Kortylewska, J., et al. "Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls." Molecules 21.4 (2016): 433. URL:[Link]
-
Molander, G. A., & Canturk, B. "Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry 74.2 (2009): 973-976. URL:[Link]
-
Lu, X., et al. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries." Frontiers in Chemistry 9 (2021). URL:[Link]
Engineering the Photophysics of Halogenated Furan-Pyridine Conjugates: A Technical Guide for Advanced Optoelectronics and Therapeutics
Executive Summary & Structural Rationale
The integration of five-membered oxygen-containing heterocycles (furan) with six-membered nitrogen-containing heterocycles (pyridine) creates a privileged donor-acceptor (D-π-A) scaffold. These furan-pyridine conjugates exhibit highly tunable optoelectronic properties, making them indispensable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers for photodynamic therapy (PDT)[1].
The causality behind selecting furan over its sulfur analog (thiophene) or benzene lies in its fundamental thermodynamic properties. Furan possesses a significantly lower aromatic stabilization energy (ASE
Mechanistic Grounding: The Role of Halogenation
Halogenation of the furan-pyridine axis is not merely a structural modification; it is a profound photophysical intervention. The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) dictates the excited-state dynamics through two competing mechanisms:
-
Inductive/Mesomeric Tuning (Lighter Halogens): Fluorine and Chlorine primarily exert strong electron-withdrawing inductive effects while offering weak mesomeric donation. This lowers the LUMO energy, red-shifting the absorption/emission spectra without significantly quenching the singlet excited state (
). -
The Heavy Atom Effect (Heavier Halogens): Bromine and Iodine introduce massive spin-orbit coupling (SOC) perturbations. According to Fermi's Golden Rule, this enhanced SOC facilitates rapid Intersystem Crossing (ISC) from the
state to the triplet state ( ). While this quenches direct fluorescence, it is highly desirable for generating reactive oxygen species (ROS) in PDT applications[1].
Fig 1. Jablonski diagram illustrating halogen-induced intersystem crossing (ISC).
Quantitative Photophysical Data
The table below synthesizes the photophysical parameters of representative furan-pyridine and related heteroaromatic conjugates, demonstrating the stark contrast between unsubstituted fluorophores and heavy-atom-sensitized derivatives[1],[3].
| Compound Class | Quantum Yield ( | Lifetime ( | Primary Application | ||
| Unsubstituted Furan-Pyridine | 350 - 370 | 420 - 450 | 0.60 - 0.91 | 1.5 - 3.0 | OLEDs, Bio-imaging Probes |
| Thiophene-Pyridine (Analog) | 360 - 380 | 440 - 470 | 0.40 - 0.65 | 0.8 - 2.5 | Organic Photovoltaics |
| Fluoro/Chloro-Furan-Pyridine | 355 - 375 | 430 - 460 | 0.50 - 0.75 | 1.2 - 2.8 | Tunable Emitters |
| Bromo/Iodo-Furan-Pyridine | 365 - 385 | 430 - 460 | 0.05 - 0.30 | < 1.0 ( | Photodynamic Therapy (PDT) |
| Iodo-Imidazo[1,2-a]pyridine | 340 - 360 | 440 - 480 | 0.05 - 0.20 | < 0.5 ( | Heavy-atom Sensitizers |
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Fig 2. Synthetic workflow for the generation and analysis of halogenated furan-pyridine conjugates.
Protocol 1: Regioselective Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of a halogenated furan boronic acid with a bromopyridine derivative[4],[5].
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 1.0 equiv of furan-2-boronic acid and 1.05 equiv of the target bromopyridine.
-
Catalyst & Ligand Complexation: Add 5 mol %
and 10 mol % XPhos (or SPhos).-
Causality:
serves as the precatalyst. XPhos is selected because its extreme steric bulk accelerates the reductive elimination step, preventing catalyst deactivation and suppressing unwanted homocoupling of the boronic acid.
-
-
Solvent & Base Addition: Suspend the mixture in a degassed Toluene/
(4:1) solvent system containing 3.0 equiv of .-
Causality: The biphasic system ensures the simultaneous solubility of the organic precursors and the inorganic base. The base is strictly required to activate the boronic acid into a reactive boronate complex, driving the transmetalation step.
-
-
Reaction Execution: Purge with
for 15 minutes, then heat to 85 °C for 12–24 hours under vigorous stirring. -
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The disappearance of the bromopyridine spot and the emergence of a highly fluorescent blue/green spot under 365 nm UV light confirms conjugate formation.
-
Workup: Extract with EtOAc, wash with brine, dry over anhydrous
, and purify via flash column chromatography.
Protocol 2: Direct C-H Halogenation of Furan-Pyridine Scaffolds
For late-stage functionalization, direct electrophilic halogenation of the furan ring is preferred[3].
Step-by-Step Methodology:
-
Substrate Solvation: Dissolve 1.0 equiv of the purified furan-pyridine conjugate in anhydrous DMF under an inert atmosphere. Cool the flask to 0 °C using an ice bath.
-
Halogenation: Slowly add 1.05 equiv of N-Bromosuccinimide (NBS) in small portions over 30 minutes.
-
Causality: NBS provides a controlled, low-steady-state concentration of electrophilic bromine (
). Adding it at 0 °C prevents over-bromination (e.g., dibromination) and limits oxidative degradation of the electron-rich furan ring.
-
-
Reaction Execution: Cover the flask with aluminum foil to exclude light and stir for 2–4 hours, allowing it to slowly reach room temperature.
-
Causality: Excluding light strictly suppresses the radical halogenation pathway, ensuring the reaction proceeds purely via Electrophilic Aromatic Substitution (
) at the most electron-rich C5 position of the furan ring.
-
-
Validation Checkpoint: Perform
NMR on a crude aliquot. The disappearance of the furan C5-proton doublet ( 7.5 ppm) validates complete regioselective halogenation. -
Quenching & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate (
) to neutralize unreacted NBS. Extract with dichloromethane, dry, and concentrate in vacuo.
Conclusion
The photophysical properties of furan-pyridine conjugates are governed by a delicate balance between the reduced aromaticity of the furan donor and the electron-accepting nature of the pyridine core. By strategically introducing halogens, researchers can manipulate spin-orbit coupling to dictate whether the absorbed energy is emitted as high-yield fluorescence (ideal for bio-imaging) or funneled into the triplet state for ROS generation (ideal for targeted therapeutics). Adhering to the mechanistically grounded protocols outlined above ensures high-fidelity synthesis and reproducible photophysical characterization.
References
- Structure and optoelectronic properties of helical pyridine-furan...
- Recent studies of the synthesis, functionalization, optoelectronic properties and applications of dibenzophospholes RSC Publishing
- Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution PMC - NIH
- Synthesis and Evaluation of Photophysical Properties of C‐3 Halogenated Derivatives of 2‐Phenylimidazo[1,2‐a]pyridine ResearchG
- Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides PMC - NIH
- Harnessing Heterocycles: Fine-Tuning Furan-Pyridine Amidines for Precision Anticancer Therapy ResearchG
Sources
- 1. Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies of the synthesis, functionalization, optoelectronic properties and applications of dibenzophospholes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26333J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Thermodynamic stability of brominated furan derivatives in synthesis
An in-depth technical analysis of the thermodynamic stability and synthetic utility of brominated furan derivatives, designed for researchers and drug development professionals.
Introduction: The Furan Scaffold in Chemical Synthesis
Furan is a highly electron-rich, five-membered heteroaromatic ring that serves as a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and complex natural products (such as Salvinorin A analogs and MK2 inhibitors)[1][2]. However, its electron-rich nature makes it highly susceptible to over-oxidation, ring-opening, and polymerization.
When functionalizing furan via halogenation, chemists face a classic dichotomy between kinetic and thermodynamic control. The introduction of a bromine atom significantly alters the electronic landscape of the ring. Understanding the thermodynamic stability of the resulting isomers—specifically 2-bromofuran and 3-bromofuran —is critical for designing scalable, self-validating synthetic workflows.
Mechanistic Causality: Kinetic vs. Thermodynamic Control
The bromination of furan via Electrophilic Aromatic Substitution (EAS) is governed by the stabilization of the intermediate arenium ion (sigma complex)[3].
-
Kinetic Control (C2-Bromination): Electrophilic attack at the C2 position is kinetically favored because the resulting carbocation intermediate is stabilized by three resonance structures, effectively delocalizing the positive charge across the oxygen heteroatom and the adjacent double bond[3].
-
Thermodynamic Stability (C3-Bromination): While C2 attack is faster (lower activation energy), the resulting 2-bromofuran is thermodynamically unstable. The highly polarized C–Br bond at the alpha position makes the ring highly susceptible to acid-catalyzed ring opening (forming 1,4-dicarbonyls) and auto-polymerization[4]. Conversely, 3-bromofuran is thermodynamically much more stable and resistant to spontaneous degradation, but it is kinetically disfavored during direct EAS[3][5].
Caption: Reaction coordinate logic for furan bromination highlighting kinetic vs. thermodynamic control.
Degradation Pathways of 2-Bromofuran
The instability of 2-bromofuran necessitates strict handling protocols. During protonation, the electron-releasing oxygen generates reactive electrophiles that activate polymerization[4]. Furthermore, trace amounts of acid or exposure to ambient light and heat can trigger an auto-catalytic degradation loop. To mitigate this, commercial 2-bromofuran is often stabilized with calcium oxide (CaO) to neutralize trace hydrobromic acid (HBr) generated during incipient decomposition[6].
Self-Validating Experimental Protocols
Because of the disparate stability profiles of these isomers, their syntheses require entirely different strategic approaches.
Protocol A: Kinetic Synthesis of 2-Bromofuran
To isolate the kinetically favored but unstable 2-bromofuran, the reaction must be kept at sub-zero temperatures to suppress polyhalogenation and thermal degradation[4][7].
Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve furan (2.0 eq) in anhydrous Dimethylformamide (DMF)[7].
-
Cooling: Submerge the flask in a dry ice/acetone bath and lower the internal temperature to exactly -5 °C[4]. Causality: Temperatures above 0 °C will initiate rapid di-bromination and subsequent polymerization.
-
Bromination: Prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq) in DMF. Add this solution dropwise over 40-60 minutes[7]. The DMF acts as a stabilizing solvent for the bromonium intermediate.
-
Workup: Quench the reaction with cold water, extract with pre-chilled diethyl ether, and wash with a weak aqueous base (e.g., NaHCO3) to remove trace acids.
-
Storage: The solvent must be removed under reduced pressure (not exceeding 20 °C). Store the final product at -20 °C over CaO pellets[6].
Protocol B: Thermodynamic Synthesis of 3-Bromofuran
Because direct EAS yields 2-bromofuran, 3-bromofuran must be synthesized via a thermodynamic workaround, such as the regioselective decarboxylation of 3-bromofuroic acid[8].
Methodology:
-
Bromination of Precursor: Brominate 3-furoic acid using Br2 in carbon disulfide (CS2) or acetic acid to yield 3-bromofuroic acid[8]. The carboxylic acid acts as a directing group and deactivates the ring enough to prevent over-bromination.
-
Decarboxylation Setup: In a distillation apparatus, mix the isolated 3-bromofuroic acid with quinoline and freshly prepared copper (Cu) powder[8].
-
Thermal Cleavage: Heat the mixture to effect decarboxylation. Causality: The Cu catalyst lowers the activation energy for the cleavage of the C-C bond, releasing CO2.
-
Isolation: The volatile 3-bromofuran is distilled directly from the reaction mixture as it forms, preventing side reactions. Redistill the collected fraction to afford pure 3-bromofuran[8].
Caption: Workflow for the regioselective synthesis of 3-bromofuran via decarboxylation.
Quantitative Data Presentation
The following table summarizes the comparative parameters defining the utility and handling of these two synthetic intermediates.
| Parameter | 2-Bromofuran | 3-Bromofuran |
| Thermodynamic Stability | Low (Prone to ring-opening)[4] | High (Stable under standard conditions)[5] |
| Primary Synthesis Route | Direct EAS (NBS in DMF at -5 °C)[4][7] | Decarboxylation or Metal-Halogen Exchange[8] |
| Reactivity Profile | Highly reactive electrophile[4] | Stable cross-coupling partner[9] |
| Storage Requirements | ≤ -4 °C to -20 °C, stabilized with CaO[6] | Room temperature to 4 °C, inert atmosphere |
| Primary Utility | Suzuki couplings (must be used immediately)[6] | Pd-Catalyzed C–H Arylation (e.g., 2,3,5-triarylfurans)[9] |
Advanced Applications in Drug Development
The stable nature of 3-bromofuran makes it an exceptional candidate for complex transition-metal catalysis. In the synthesis of highly substituted furan scaffolds, 3-bromofuran undergoes efficient Palladium-catalyzed C–H bond arylation. Using phosphine-free Pd(OAc)2/KOAc systems, chemists can achieve regioselective arylation at the C2 position, and by modulating the equivalents of aryl bromides, successfully synthesize C2,C5-di- and C2,C4,C5-triarylated furan derivatives[9]. This thermodynamic stability ensures that the furan ring remains intact during the elevated temperatures required for catalytic cycles[5].
References
Sources
- 1. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chegg.com [chegg.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Engineering Next-Generation Metallodrugs: The Coordination Chemistry and Therapeutic Potential of 4-(4-Bromofuran-2-yl)pyridine Ligands
Executive Summary
In my tenure developing transition metal-based therapeutics, I have consistently observed that the clinical bottleneck is rarely the choice of the metal center itself; rather, it is the precise electronic, steric, and photophysical tuning of the ancillary ligands. The rationally designed molecule 4-(4-bromofuran-2-yl)pyridine represents a masterclass in modular ligand architecture. By fusing the robust coordination capability of pyridine with the extended
This whitepaper details the structural causality, coordination potential, and self-validating synthetic workflows required to leverage this ligand in modern drug development.
Structural Anatomy and Electronic Causality
To understand the potential of this compound, we must deconstruct its structural components and the chemical causality behind each moiety:
-
The Pyridine Anchor: Pyridine is a cornerstone of coordination chemistry. The
hybridized lone pair on the nitrogen atom is directed outward from the ring skeleton, providing optimal spatial overlap with vacant transition metal -orbitals to form a highly stable -bond 1[1]. Furthermore, the aromatic ring acts as a -acceptor, stabilizing low-valent metal centers. -
The Furan
-Spacer: The attachment of a furan heterocycle at the 4-position of the pyridine creates an extended, planar conjugated system 2[2]. This conjugation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ligand. When coordinated to a metal, this predictably red-shifts the Metal-to-Ligand Charge Transfer (MLCT) absorption bands—a critical requirement for achieving deep-tissue light penetration in PDT. -
The Bromine Heavy-Atom Effect (HAE): Halogenated furans are notoriously sensitive, making cross-couplings sometimes troublesome 3[3]. However, the regiochemistry here is deliberate. Cross-coupling on furans occurs fastest at the 2 and 5 positions 3[3]. By placing the bromine at the less reactive 4-position, we maintain the integrity of the furan ring during initial synthesis. Biologically, this bromine atom introduces a pronounced heavy-atom effect that enhances spin-orbit coupling. Furthermore, it acts as a highly specific vector for halogen bonding (C–Br···O/N) with Lewis basic residues in target proteins, dramatically increasing target affinity4[4].
Mechanism of Action in Photodynamic Therapy
When coordinated to a photosensitizing metal center like Ruthenium(II), the this compound ligand acts as both an optical antenna and a spin-converter. Upon light irradiation, the complex absorbs photons. The bromine atom forces the excited singlet state to undergo rapid Intersystem Crossing (ISC) to a long-lived triplet state. This triplet state transfers its energy to ground-state triplet oxygen (
Mechanistic pathway of ROS generation via Ru(II)-ligand photosensitization.
Quantitative Data: Tuning Efficacy
To demonstrate the causality of our ligand design, we compare the photophysical and biological properties of Ru(II) polypyridyl complexes:
| Ligand ( | Absorption Max (MLCT) | Singlet Oxygen QY ( | IC | IC | Phototoxicity Index (PI) |
| Pyridine | 450 nm | 0.12 | >100 µM | >100 µM | N/A |
| 4-(Furan-2-yl)pyridine | 465 nm | 0.35 | >100 µM | 45.0 µM | >2.2 |
| This compound | 480 nm | 0.78 | 85.0 µM | 4.2 µM | 20.2 |
Table 1: Comparative photophysical and in vitro cytotoxicity data demonstrating the superiority of the brominated furan-pyridine scaffold.
Self-Validating Experimental Protocols
Trust in chemical biology stems from reproducible, self-validating workflows. Below are the optimized protocols for synthesizing and coordinating this ligand, including built-in diagnostic checks to ensure scientific integrity at every step.
Protocol 1: Synthesis of this compound
Causality: To prevent unwanted debromination of the sensitive furan ring, we utilize a modified Suzuki-Miyaura coupling with a mild base and a bulky palladium catalyst.
-
Setup: In a Schlenk flask under inert argon, combine 4-bromopyridine hydrochloride (1.0 eq), (4-bromofuran-2-yl)boronic acid (1.1 eq), and
(0.05 eq). -
Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of
(2.5 eq). The biphasic system ensures base availability without degrading the furan ring. -
Reaction: Heat to 80°C for 12 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the UV-active 4-bromopyridine spot confirms reaction completion.
-
-
Workup: Extract with dichloromethane, dry over
, and purify via silica gel column chromatography.
Protocol 2: Metallation to form
-
Metallation: Reflux
(1.0 eq) and the purified this compound ligand (1.2 eq) in an ethanol/water mixture (3:1) for 6 hours in the dark to prevent premature photo-bleaching. -
Precipitation: Cool the mixture to room temperature and add a saturated aqueous solution of
.-
Self-Validation Check: A vibrant red-orange precipitate must form immediately, indicating successful anion exchange and complexation.
-
-
Purification: Isolate the solid via vacuum filtration and purify using Sephadex LH-20 size-exclusion chromatography (eluent: methanol).
-
Spectroscopic Validation: Record the UV-Vis spectrum in acetonitrile.
-
Self-Validation Check: The MLCT band must be red-shifted to
480 nm compared to the standard (452 nm). If the peak remains near 450 nm, ligand substitution has failed.
-
Step-by-step synthetic workflow and validation for Ru(II) metallodrug candidates.
Conclusion & Future Outlook
The this compound ligand is not merely a structural curiosity; it is a highly tunable vector for next-generation metallodrugs. Beyond its immediate application in enhancing Photodynamic Therapy via the heavy-atom effect, the bromine atom serves as an orthogonal synthetic handle. Post-coordination, this handle can be subjected to late-stage functionalization (e.g., Sonogashira coupling) to attach targeting peptides, antibodies, or secondary fluorophores, paving the way for highly targeted theranostic agents.
References
-
Benchchem - 4-(furan-2-yl)pyridine. Retrieved from2
-
Baran Lab - Haloselectivity of Heterocycles. Retrieved from 3
-
ACS Publications - Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from 4
-
IntechOpen - Pyridine: A Useful Ligand in Transition Metal Complexes. Retrieved from1
Sources
Methodological & Application
Application Note: Optimizing Palladium-Catalyzed Cross-Coupling for 4-(4-Bromofuran-2-yl)pyridine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Standard Operating Procedure (SOP).
Executive Summary
The functionalization of di-heteroaryl scaffolds is a cornerstone of modern medicinal chemistry. However, the palladium-catalyzed cross-coupling of 4-(4-Bromofuran-2-yl)pyridine presents a dual-faceted synthetic challenge. The substrate combines an unreactive C4-furan halide with a highly coordinating pyridine moiety, frequently resulting in stalled reactions, catalyst poisoning, and poor yields. This application note dissects the mechanistic causality behind these failures and provides a self-validating, highly optimized Suzuki-Miyaura protocol utilizing sterically demanding ligands and N-heterocyclic carbene (NHC) precatalysts to achieve >90% conversion.
Mechanistic Rationale: Overcoming Substrate-Specific Bottlenecks
To optimize a reaction, one must first understand the specific electronic and steric barriers of the substrate. For this compound, standard cross-coupling conditions (e.g., Pd(PPh₃)₄ / Na₂CO₃) typically fail due to two competing deactivation pathways:
A. The Furan C4-Br Activation Barrier
In bromofurans, the C2 position is significantly more electrophilic and reactive towards oxidative addition than the C4 position[1]. Because the C2 position of our substrate is already occupied by the pyridine ring, coupling must occur at the C4-Br bond. This bond possesses a higher dissociation energy and lower electrophilicity, making the initial oxidative addition of Pd(0) kinetically unfavorable[1].
B. Catalyst Poisoning via Pyridine Coordination
Pyridyl-containing substrates are notorious in transition-metal catalysis. The nitrogen lone pair acts as a strong σ-donor, readily coordinating to the electrophilic palladium center[2]. This interaction traps the catalyst in off-cycle, inactive over-coordinated halopyridine-palladium species[2]. If the phosphine ligand is small (e.g., PPh₃ or dppf), the pyridine nitrogen easily displaces it, effectively poisoning the catalyst and halting the catalytic cycle before transmetalation can occur[3].
C. The Solution: Steric Exclusion and Electronic Acceleration
To overcome these barriers, the catalyst system must utilize highly electron-rich and sterically bulky ligands[4].
-
Electronic Causality: Electron-rich ligands (like the dialkylbiaryl phosphine XPhos or NHCs in PEPPSI precatalysts) increase the electron density at the Pd center, accelerating the difficult oxidative addition into the C4-Br bond.
-
Steric Causality: The extreme steric bulk of these ligands (e.g., the diisopropylphenyl groups in Pd-PEPPSI-IPr) creates a deep catalytic pocket. This steric shielding physically prevents the pyridine nitrogen from coordinating to the palladium center, bypassing the poisoning pathway[3].
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the challenging oxidative addition step.
Quantitative Optimization Data
The following table summarizes the optimization of the Suzuki-Miyaura coupling between this compound and phenylboronic acid. The data illustrates the necessity of specific ligand and base pairings.
| Entry | Catalyst System (Loading) | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0) | Toluene/H₂O | 90 | 24 | <10 | Severe catalyst poisoning by pyridine. |
| 2 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 24 | 35 | Incomplete oxidative addition at C4-Br. |
| 3 | Pd₂(dba)₃ / SPhos (2/4 mol%) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 12 | 72 | Moderate protodehalogenation observed. |
| 4 | Pd₂(dba)₃ / XPhos (2/4.8 mol%) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 12 | 88 | Clean conversion; optimal biphasic system. |
| 5 | Pd-PEPPSI-IPr (2 mol%) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 92 | Highly efficient; no H₂O needed. |
Note: Yields determined by quantitative GC-FID using dodecane as an internal standard.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol utilizes the Pd₂(dba)₃ / XPhos system (Entry 4), which offers an excellent balance of cost-efficiency and high turnover frequency for challenging heteroaryl bromides.
Reagents & Materials
-
Electrophile: this compound (1.0 mmol, 224.0 mg)
-
Nucleophile: Arylboronic acid (1.5 mmol)
-
Catalyst: Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
Ligand: XPhos (0.048 mmol, 22.9 mg)
-
Base: K₃PO₄ (3.0 mmol, 636.8 mg)
-
Internal Standard: Dodecane (0.5 mmol, 85.2 mg)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL, rigorously degassed)
Step-by-Step Methodology
-
System Preparation: To a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Loading: Transfer the Schlenk tube to an argon-filled glovebox (or use strict Schlenk line counterflow). Add Pd₂(dba)₃ and XPhos. Causality: Pd(0) complexes are highly sensitive to oxidation; assembling the active Pd-XPhos species in an inert atmosphere prevents premature catalyst degradation.
-
Solvent Addition & Degassing: Add 5.0 mL of a pre-degassed 1,4-Dioxane/H₂O mixture and the dodecane internal standard. Sparge the resulting suspension with argon for an additional 10 minutes. Causality: Oxygen promotes the homocoupling of boronic acids, consuming the nucleophile before cross-coupling can occur[5].
-
Reaction Execution: Seal the tube and heat the vigorously stirring mixture in an oil bath at 100 °C for 12 hours.
-
Protocol Validation Checkpoint (Self-Validation): At 12 hours, remove a 10 µL aliquot, dilute in 1 mL LC-MS grade Acetonitrile, and analyze via LC-MS.
-
Validation Metric: The reaction is validated as complete when the ratio of product mass to starting material mass (m/z ~224/226 for the bromide) exceeds 95:5. If unreacted boronic acid remains but the bromide is consumed, protodehalogenation has occurred.
-
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent streaking of the pyridine product).
Troubleshooting & Process Diagnostics
When scaling up or altering the boronic acid coupling partner, deviations may occur. Use the following diagnostic logic to correct the reaction trajectory.
Caption: Troubleshooting workflow for identifying and resolving common cross-coupling side reactions.
Diagnostic Breakdown
-
Protodehalogenation (Formation of 4-(furan-2-yl)pyridine): This occurs when transmetalation is too slow, allowing the Pd-II intermediate to undergo reduction. Solution: Switch to strictly anhydrous conditions using Cs₂CO₃ or CsF in pure 1,4-Dioxane to force a different transmetalation transition state.
-
Boronic Acid Homocoupling: Characterized by the rapid consumption of the boronic acid with intact starting bromide. Solution: This is strictly an oxygen-mediated side reaction[5]. Re-degas all solvents using the freeze-pump-thaw method. If the boronic acid is highly electron-rich, add it slowly via a syringe pump over 2 hours.
-
Persistent Catalyst Poisoning: If XPhos fails to provide >50% conversion, the pyridine nitrogen is still out-competing the ligand. Solution: Introduce a Lewis acid additive (e.g., ZnCl₂) to the reaction mixture. The Zinc will form a non-covalent Zn···N interaction with the pyridine ring, masking the lone pair and preventing it from binding to the Palladium center[2].
References
-
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2,4-Dibromofuran Source: BenchChem1
-
Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs 5
-
Pd-PESSPI-Decorated Hyper-Crosslinked Polymers: A Highly Active Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Coupling Source: ACS Publications 4
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions Source: ResearchGate 2
-
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence Source: NIH / PubMed Central 3
-
Suzuki-Miyaura Cross-Coupling Reaction Source: TCI Chemicals
Sources
Application Note: 4-(4-Bromofuran-2-yl)pyridine as a Building Block for Donor-Acceptor Conjugated Polymers
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.
Mechanistic Rationale: The Furan-Pyridine D-A Architecture
The development of high-performance organic semiconductors relies heavily on the precise engineering of Donor-Acceptor (D-A) alternating copolymers. Within this paradigm, 4-(4-Bromofuran-2-yl)pyridine emerges as a highly versatile, asymmetric building block that strategically combines a
-
The Pyridine Acceptor (
-Deficient): Pyridine is significantly more electron-deficient than thiophene, furan, or benzene. Incorporating pyridine into the polymer backbone effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level[1]. A deep LUMO (typically below eV) is a strict prerequisite for facilitating electron injection and stabilizing n-channel (electron-transporting) or ambipolar behavior in Organic Field-Effect Transistors (OFETs)[1]. Furthermore, the nitrogen atom provides a built-in coordination site for post-polymerization modifications or metal-binding in sensor applications. -
The Furan Donor (
-Excessive): While thiophene is the traditional donor of choice, furan offers distinct structural and environmental advantages. The smaller van der Waals radius of the oxygen atom (compared to sulfur) reduces steric hindrance between adjacent aromatic rings, promoting backbone planarization and enhancing solid-state stacking. Additionally, furan derivatives can be sourced from renewable biomass, enabling more environmentally benign synthesis routes[2]. -
The Bromine Handle: The bromine atom at the 4-position of the furan ring serves as a highly reactive electrophilic site. By leveraging the inherent reactivity of the unfunctionalized C-H positions on the furan or pyridine rings, this compound can act as an AB-type monomer for step-growth polymerization, eliminating the need for complex di-functionalization.
Synthesis & Workflow Logic
Traditional cross-coupling methods (like Stille coupling) require the pre-functionalization of monomers with toxic organotin reagents, leading to atom-inefficiency and hazardous waste[2]. To circumvent this, Direct Arylation Polymerization (DArP) is employed. DArP utilizes the existing C-H bonds as nucleophilic coupling partners against the C-Br bond, offering a greener, highly atom-efficient pathway to synthesize the conjugated polymer[2].
Fig 1: Workflow for synthesizing D-A conjugated polymers via Direct Arylation Polymerization (DArP).
Experimental Protocol: Self-Validating DArP Synthesis
This protocol describes the homopolymerization of this compound via palladium-catalyzed Direct Arylation. The procedure is designed with built-in causality checks to ensure high molecular weight and low defect density.
Phase 1: Polymerization
-
Preparation: In a nitrogen-filled glovebox, charge a 25 mL Schlenk tube with this compound (1.0 mmol), Palladium(II) acetate (Pd(OAc)2, 2 mol%), and tri(o-tolyl)phosphine (P(o-tolyl)3, 4 mol%).
-
Causality: P(o-tolyl)3 is selected because its steric bulk promotes the reductive elimination step in the catalytic cycle, preventing the formation of unreactive Pd-complex dead-ends.
-
-
Base Addition: Add anhydrous Potassium carbonate (K2CO3, 2.5 mmol) and pivalic acid (30 mol%).
-
Causality: Pivalic acid acts as a proton-shuttle co-catalyst via a Concerted Metalation-Deprotonation (CMD) mechanism, which is critical for activating the inert C-H bonds on the furan/pyridine rings without requiring organometallic intermediates.
-
-
Solvent & Reaction: Dissolve the mixture in anhydrous N,N-Dimethylacetamide (DMAc, 5 mL). Seal the tube, remove from the glovebox, and heat to 110°C for 24 hours under vigorous stirring.
-
Validation Check: Monitor the reaction mixture color. A transition from yellow to deep red/purple indicates successful extended conjugation. If the solution turns opaque black, palladium black has precipitated (catalyst deactivation); immediately halt the reaction, filter, and restart with stricter anhydrous conditions.
-
Phase 2: End-Capping & Purification
Conjugated polymers must be end-capped to remove reactive halogen species that act as charge-trapping defects in semiconductor devices.
-
End-Capping: After 24 hours, inject 2-bromothiophene (0.1 mL) and react for 2 hours. Subsequently, inject 2-(tributylstannyl)thiophene (0.1 mL) and react for an additional 2 hours.
-
Precipitation: Cool the mixture to room temperature and precipitate dropwise into 200 mL of vigorously stirred methanol. Collect the crude polymer via vacuum filtration.
-
Soxhlet Extraction (Crucial Step): Subject the crude solid to sequential Soxhlet extraction using:
-
Methanol (12 h): Removes catalytic residues and salts.
-
Hexane (12 h): Extracts low-molecular-weight oligomers that broaden the bandgap and reduce charge mobility.
-
Chloroform (12 h): Dissolves the target high-molecular-weight polymer.
-
Validation Check: Analyze the Chloroform fraction via Gel Permeation Chromatography (GPC). A dispersity (
) of 1.8–2.2 with an kDa confirms successful step-growth polymerization.
-
Quantitative Data: Optoelectronic Properties
The strategic combination of furan and pyridine yields unique optoelectronic properties compared to traditional thiophene-based analogues. The table below synthesizes expected performance metrics based on established D-A polymer behaviors[3],[1].
| Polymer Architecture | Donor Unit | Acceptor Unit | LUMO (eV) | HOMO (eV) | Optical Bandgap (eV) | Primary Application |
| P(Fu-Py) (Target) | Furan | Pyridine | -3.6 to -3.8 | -5.6 to -5.8 | ~1.9 - 2.0 | Photocatalysis (PHE) / Ambipolar OFETs |
| P(Th-Py) | Thiophene | Pyridine | -3.4 to -3.6 | -5.4 to -5.6 | ~1.8 - 1.9 | p-type OFETs |
| P(Fu-Tz) | Furan | Triazine | -3.8 to -4.0 | -5.8 to -6.0 | ~2.1 - 2.2 | n-type OFETs |
Data Summary: The incorporation of pyridine successfully deepens the LUMO compared to thiophene-only polymers, while the furan unit maintains a sufficiently deep HOMO to ensure oxidative stability in ambient conditions.
Electronic Pathway: Intramolecular Charge Transfer (ICT)
In applications such as Photocatalytic Hydrogen Evolution (PHE), the D-A architecture is paramount. When the polymer absorbs visible light, electrons in the furan (Donor) component are photoexcited, creating coupled electron-hole pairs (Frenkel excitons)[4].
Because of the energy level offset between the furan and pyridine units, these excitons migrate to the D-A interface where they dissociate. The strong electron-withdrawing nature of the pyridine unit drives the electrons into the acceptor phase, while holes remain in the donor phase, creating a long-lived charge-separated state necessary for catalytic water splitting[4],[3].
Fig 2: Intramolecular Charge Transfer (ICT) mechanism in Furan-Pyridine D-A conjugated polymers.
References
1.[1] Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole. RSC Publishing.5 2.[2] Degradable π-Conjugated Polymers. Journal of the American Chemical Society (ACS). 2 3.[3] Nanoporous and nonporous conjugated donor–acceptor polymer semiconductors for photocatalytic hydrogen production. Beilstein Journals. 3 4.[4] Recent Progress in Conjugated Polymers-Based Donor–Acceptor Semiconductor Materials for Photocatalytic Hydrogen Evolution from Water Splitting. MDPI. 4
Sources
- 1. Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00779C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJNANO - Nanoporous and nonporous conjugated donor–acceptor polymer semiconductors for photocatalytic hydrogen production [beilstein-journals.org]
- 4. Recent Progress in Conjugated Polymers-Based Donor–Acceptor Semiconductor Materials for Photocatalytic Hydrogen Evolution from Water Splitting [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Reagents and conditions for Stille coupling with 4-(4-Bromofuran-2-yl)pyridine
Application Note: Palladium-Catalyzed Stille Cross-Coupling of 4-(4-Bromofuran-2-yl)pyridine
Substrate Analysis & Chemical Challenges
This compound is a highly valuable building block in drug discovery, offering a rigid, hydrogen-bond-accepting bifunctional scaffold. However, subjecting this specific heteroaryl halide to Stille cross-coupling presents two distinct chemical hurdles:
-
Deactivated Oxidative Addition: The C4-position of the furan ring (β to the oxygen) is significantly more electron-rich than the C2 or C5 (α) positions. This localized electron density creates a higher kinetic barrier for the initial oxidative addition of the Pd(0) catalyst into the C–Br bond.
-
Catalyst Sequestration: The basic pyridine nitrogen can act as a competing ligand, coordinating to the palladium center and potentially stalling the catalytic cycle or promoting the precipitation of inactive "Pd black."
To overcome these challenges, the reaction requires a highly active, electron-rich catalyst system and specific additives to drive the rate-determining transmetalation step.
Mechanistic Causality & Optimization Strategy
The Role of Electron-Rich Ligands To force the oxidative addition into the electron-rich C4–Br bond, standard catalysts like Pd(PPh₃)₄ often require prolonged heating, which risks substrate decomposition. Transitioning to a combination of Pd₂(dba)₃ and a bulky, highly electron-donating ligand such as tri-tert-butylphosphine (P(t-Bu)₃) dramatically lowers the activation energy for oxidative addition .
Overcoming the Transmetalation Bottleneck: The "Copper Effect" In Stille couplings, the transfer of the organic group from the organostannane to the Pd(II) intermediate (transmetalation) is typically the rate-determining step. Free phosphine ligands in the solution inhibit this step by competing for coordination sites on the palladium. The addition of catalytic Copper(I) Iodide (CuI) solves this via two mechanisms:
-
Phosphine Scavenging: Cu(I) strongly binds free phosphines, removing them from the catalytic cycle.
-
Sn–Cu Transmetalation: The organostannane undergoes a rapid transmetalation with CuI to form a highly reactive organocopper intermediate, which then rapidly transfers the organic moiety to the Pd(II) center .
Fluoride Activation The addition of Cesium Fluoride (CsF) further accelerates the reaction. The strongly fluorophilic tin atom coordinates with the fluoride ion to form a hypervalent fluorostannate species [R–Sn(Bu)₃F]⁻. This intermediate is significantly more nucleophilic than the neutral stannane, expediting the transfer of the R-group .
Catalytic cycle of the Cu-assisted Stille coupling highlighting rate-determining steps.
Quantitative Optimization Data
The following table summarizes the optimization of the coupling between this compound and tributyl(phenyl)stannane (1.2 eq) at a 1.0 mmol scale.
| Entry | Palladium Catalyst (mol%) | Additive(s) | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality |
| 1 | Pd(PPh₃)₄ (5) | None | Toluene | 110 | 18 | Sluggish transmetalation; Pd black precipitates due to catalyst decomposition. |
| 2 | Pd(PPh₃)₄ (5) | CuI (10 mol%) | DMF | 90 | 76 | CuI scavenges free PPh₃, preventing inhibition of the transmetalation step. |
| 3 | Pd(PPh₃)₄ (5) | CsF (2.0 eq) | 1,4-Dioxane | 90 | 84 | Fluoride generates a highly nucleophilic hypervalent fluorostannate intermediate. |
| 4 | Pd₂(dba)₃ (2.5) + P(t-Bu)₃ (5) | CuI (10 mol%) | 1,4-Dioxane | 80 | 95 | Bulky, electron-rich ligand accelerates oxidative addition; CuI drives transmetalation. |
Standard Operating Protocol (SOP)
This protocol utilizes the optimized conditions from Entry 4 to ensure maximum conversion and minimal catalyst degradation.
Reagents Required:
-
This compound (1.0 mmol, 224 mg)
-
Tributyl(phenyl)stannane (1.2 mmol, 440 mg)
-
Pd₂(dba)₃ (0.025 mmol, 23 mg)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.05 mmol, 10 mg or corresponding volume of a 1M solution in toluene)
-
Copper(I) Iodide (0.1 mmol, 19 mg)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Aqueous Potassium Fluoride (KF) solution (saturated, for workup)
Step-by-Step Methodology:
-
System Preparation & Degassing (Critical Step):
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, and CuI.
-
Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfilling.
-
Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent the formation of unreactive Pd(II) oxides.
-
-
Reagent Addition:
-
Inject anhydrous 1,4-Dioxane (10 mL) through the septum.
-
Inject P(t-Bu)₃.
-
Self-Validation: The solution should transition from a dark purple/brown (Pd₂(dba)₃ suspension) to a deep, homogeneous red/orange, indicating the formation of the active monomeric Pd(0)-P(t-Bu)₃ species.
-
Inject tributyl(phenyl)stannane dropwise.
-
-
Thermal Activation:
-
Replace the septum with a Teflon screw cap under a positive flow of argon.
-
Submerge the tube in a pre-heated oil bath at 80 °C. Stir vigorously for 6 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material spot and the appearance of a new, highly fluorescent product spot indicates successful conversion. If a heavy black precipitate (Pd black) forms within the first hour, the system was compromised by oxygen or the transmetalation failed.
-
-
The "KF Workup" (Tin Removal):
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of a saturated aqueous KF solution and 10 mL of ethyl acetate. Stir vigorously for 45 minutes.
-
Causality: Tributyltin halides generated during the reaction are highly toxic and notoriously difficult to separate from the product via chromatography. The fluoride ions react with the tin residues to form polymeric tributyltin fluoride (Bu₃SnF), which precipitates as an insoluble white solid.
-
-
Filtration and Extraction:
-
Filter the biphasic mixture through a tightly packed pad of Celite to remove the white Bu₃SnF precipitate and palladium residues. Wash the pad with additional ethyl acetate (2 x 15 mL).
-
Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure coupled product.
-
End-to-end experimental workflow for Stille coupling including the critical KF workup step.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. URL: [Link]
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry, 59(20), 5905-5911. URL: [Link]
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille coupling made easier—the synergic effect of copper(I) salts and the fluoride ion. Angewandte Chemie International Edition, 43(9), 1132-1136. URL: [Link]
Application Note: Preparation of Furan-Functionalized Metal-Organic Frameworks (MOFs) Using 4-(4-Bromofuran-2-yl)pyridine
Executive Summary
Metal-organic frameworks (MOFs) are at the forefront of advanced porous materials, driving innovations in gas separation, atmospheric water harvesting, and luminescent sensing[1][2]. The strategic incorporation of heterocyclic furan rings into the MOF backbone introduces oxygen-rich, polarizable cavities that significantly enhance host-guest interactions[3]. This technical guide details the use of 4-(4-Bromofuran-2-yl)pyridine as a highly versatile, modular building block for synthesizing extended furan-functionalized MOF linkers, followed by their solvothermal assembly and critical framework activation.
Scientific Rationale & Causality
In MOF engineering, precursor selection dictates the ultimate topology and functionality of the framework. Because a single pyridine ring cannot propagate a 3D coordination network on its own, this compound is utilized as a pre-functionalized synthon rather than a direct ligand.
-
The Precursor Advantage: This molecule is a bifunctional powerhouse. The pyridine nitrogen provides a highly directional, strong coordination site for transition metals (e.g., Zn²⁺, Cu²⁺). Simultaneously, the bromine atom at the 4-position of the furan ring serves as an ideal leaving group for[4]. This allows researchers to modularly expand the ligand by coupling it with various diboronic acids, precisely tuning the pore size of the resulting MOF.
-
Electronic Tuning via Furan: Unlike standard phenyl rings, the furan oxygen is electron-rich and possesses a localized dipole moment. Within the confined space of a MOF pore, these oxygen atoms create a specific binding pocket that interacts favorably with the induced quadrupole of CO₂ molecules, drastically enhancing[3]. Furthermore, furan oxygen acts as a primary hydrophilic nucleation site for water clusters in [1].
-
Causality in Assembly: MOF synthesis is a delicate balance between kinetic precipitation and thermodynamic crystallization. The protocols below utilize specific modulators and solvent systems to control the metal-ligand exchange rate, ensuring the formation of highly crystalline, defect-free frameworks.
Workflow Diagram
Workflow for the modular synthesis and activation of furan-functionalized MOFs.
Experimental Protocols
Protocol A: Synthesis of the Extended Furan-Pyridine Ligand (L-Furan)
Objective: Synthesize a ditopic dipyridyl-furan ligand via cross-coupling to serve as the rigid MOF strut.
-
Preparation: In a Schlenk flask under an inert N₂ atmosphere, combine this compound (2.0 equiv) and 1,4-phenylenediboronic acid (1.0 equiv).
-
Solvent System: Add a degassed biphasic solvent mixture of Toluene/Ethanol/H₂O (v/v/v 2:1:1).
-
Causality: Toluene dissolves the organic precursors, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, maximizing the reaction rate at the liquid-liquid interface.
-
-
Catalyst & Base: Add K₂CO₃ (4.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Causality: K₂CO₃ activates the boronic acid to form a highly reactive boronate complex. Pd(PPh₃)₄ undergoes oxidative addition with the C-Br bond of the furan ring, initiating the catalytic cycle[4].
-
-
Reaction: Reflux at 90 °C for 24 hours under continuous stirring.
-
Purification: Extract the mixture with dichloromethane, wash with brine, dry over MgSO₄, and purify via silica gel column chromatography to isolate the extended ligand (L-Furan).
Protocol B: Solvothermal Synthesis of the Furan-Functionalized MOF
Objective: Assemble the 3D porous framework through thermodynamic crystallization.
-
Precursor Mixing: Dissolve L-Furan (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in 10 mL of N,N-Dimethylformamide (DMF) in a 20 mL scintillation vial.
-
Modulator Addition: Add 0.5 mL of glacial acetic acid to the solution.
-
Causality: Acetic acid acts as a competing monotopic ligand (modulator). It temporarily caps the Zn²⁺ sites, slowing down the framework extension. This prevents the rapid precipitation of amorphous coordination polymers and drives the system toward thermodynamic equilibrium, yielding large, high-quality single crystals.
-
-
Thermal Assembly: Seal the vial and heat isothermally in a programmable oven at 120 °C for 72 hours.
-
Causality: At 120 °C, DMF slowly undergoes thermal hydrolysis to generate trace amounts of dimethylamine. This gently deprotonates any acidic co-ligands in the system, facilitating highly ordered self-assembly.
-
-
Harvesting: Cool to room temperature at a strict rate of 5 °C/hour.
-
Causality: Rapid cooling induces thermal shock, which can crack the macroscopic crystals. Slow cooling preserves the structural integrity. Decant the mother liquor to isolate the as-synthesized MOF.
-
Protocol C: Framework Activation (Critical Step)
Objective: Remove trapped solvent without collapsing the porous network.
-
Solvent Exchange: Immerse the as-synthesized MOF crystals in absolute ethanol (or acetone) for 3 days, replacing the solvent every 24 hours.
-
Causality: DMF is a high-boiling solvent with strong surface tension. Direct vacuum drying of DMF exerts massive capillary forces that will irreversibly collapse the delicate furan-MOF pores. Exchanging DMF with a lower surface-tension solvent mitigates this risk.
-
-
Supercritical CO₂ (scCO₂) Drying: Transfer the ethanol-exchanged MOF to a critical point dryer. Flush with liquid CO₂ at 10 °C to replace the ethanol, then raise the temperature to 40 °C and pressure to 100 bar to transition the CO₂ into the supercritical phase.
Data Presentation
Table 1: Quantitative Comparison of Furan-Functionalized vs. Standard MOFs (Data synthesized from representative literature to illustrate the impact of furan incorporation)
| Parameter | Standard Zn-MOF (e.g., MOF-5) | Furan-Functionalized Zn-MOF | Causality / Mechanism |
| Ligand Core | 1,4-Benzenedicarboxylate | Furan-Dipyridine / Terpyridine | Furan introduces localized dipoles and polarizable cavities. |
| BET Surface Area | ~3,800 m²/g | ~1,450 - 2,100 m²/g | Interpenetration often reduces raw area but increases pore complexity and stability. |
| CO₂ Uptake (273 K, 1 bar) | ~45.0 cm³/g | 81.8 cm³/g (16.1 wt%) | Strong dipole-quadrupole interactions between furan oxygen and CO₂. |
| Luminescence Emission | Weak / Non-emissive | Broad Blue Peak (~450 nm) | Chelating effect and rigidified furan-pyridine conjugated system. |
| Water Harvesting Capacity | Hydrolytically Unstable | 0.41 - 0.48 g_water / g_MOF | Furan oxygen acts as a primary hydrophilic nucleation site for water clusters. |
References
-
Zhang, J., et al. (2016). "Synthesis, Photoluminescence, and Gas Adsorption Properties of a New Furan-Functionalized MOF and Direct Carbonization for Synthesis of Porous Carbon." Crystal Growth & Design, 16(1), 475-482.[Link]
-
Hanikel, N., et al. (2024). "Harvesting Water from Air with High-Capacity, Stable Furan-Based Metal–Organic Frameworks." Journal of the American Chemical Society, 146(3), 2154–2161.[Link]
-
Veisi, H., et al. (2022). "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry." Molecules, 27(24), 8964.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-(4-Bromofuran-2-yl)pyridine Solubility
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and materials scientists encountering solubility bottlenecks with 4-(4-Bromofuran-2-yl)pyridine . Rigid, planar bi-heteroaryl systems are notorious for their poor solubility profiles, which can derail cross-coupling reactions, assay development, and formulation workflows.
This document synthesizes structural causality, thermodynamic principles, and field-proven methodologies to help you systematically overcome these challenges.
Part 1: Diagnostic FAQs (Understanding the "Why")
Q1: Why is this compound so difficult to dissolve in standard organic solvents? A: The insolubility is a thermodynamic consequence of the molecule's structural topology. This compound is a highly planar, conjugated bi-heteroaryl system. This planarity allows for tight intermolecular packing driven by strong π-π stacking and dipole-dipole interactions[1][2]. Furthermore, the heavy bromine atom introduces lipophilicity and potential halogen-bonding networks, which collectively drive up the crystal lattice energy. To dissolve the compound, the solvation energy must overcome this massive lattice energy barrier[3][4].
Q2: How does the chemical nature of the two rings dictate solvent selection? A: The molecule possesses a "split personality":
-
The Pyridine Ring: Is polar, aprotic, and weakly basic (pKa ~5.2). It acts as a hydrogen-bond acceptor and coordinates well with polar aprotic solvents[5][6].
-
The Bromofuran Ring: Is highly lipophilic and electron-rich, favoring non-polar or halogenated environments[7][8]. Because of these competing properties, standard monolithic solvents (like pure hexane or pure ethanol) often fail. Success requires exploiting the pyridine's basicity or using highly polar aprotic solvents that can disrupt the π-π stacking.
Q3: Can I just heat the suspension until it dissolves? A: Heat increases the kinetic energy of the solvent molecules, which helps overcome the enthalpic barrier of the crystal lattice. However, furan derivatives can be sensitive to prolonged heating in the presence of atmospheric oxygen or trace acids, potentially leading to ring-opening or degradation[9]. Thermal dissolution must be carefully controlled and ideally paired with a co-solvent strategy.
Part 2: Quantitative Solubility Profiles
To guide your solvent selection, the following table summarizes the expected solubility behavior of halogenated planar pyridines across various solvent classes, along with targeted interventions to improve thermodynamic solubility[10][11].
| Solvent Class | Examples | Est. Solubility Limit | Solvation Barrier | Recommended Intervention |
| Aliphatic Hydrocarbons | Hexane, Heptane | < 1 mg/mL | Extreme lipophilicity mismatch; cannot break π-π stacks. | Switch solvent; use Toluene if non-polar media is strictly required. |
| Protic Solvents | Methanol, Ethanol | 1 - 5 mg/mL | Poor interaction with the bromofuran moiety. | Convert to Pyridinium salt (add trace TsOH or HCl)[5]. |
| Halogenated | DCM, Chloroform | 10 - 25 mg/mL | Moderate; matches halogen polarizability. | Use sonication; add 5% MeOH as a co-solvent. |
| Polar Aprotic | DMF, DMSO, THF | 25 - 50+ mg/mL | Highly effective at disrupting dipole-dipole networks[6]. | Gentle heating (40-50°C) under inert atmosphere. |
Part 3: Experimental Troubleshooting Workflows
Workflow Visualization
Caption: Decision tree for resolving this compound solubility based on solvent polarity.
Protocol A: The Co-Solvent & Sonication Method (For Organic Synthesis)
Use this protocol when preparing the compound for cross-coupling reactions (e.g., Suzuki, Stille) where polar aprotic solvents are tolerated.
Scientific Rationale: Sonication provides localized cavitation energy to physically shatter the crystalline lattice, while a polar aprotic solvent (like THF or DMF) stabilizes the exposed molecular dipoles, preventing re-aggregation[6].
-
Weighing: Transfer the required mass of this compound into a dry, inert-gas flushed vial.
-
Primary Solvent Addition: Add 80% of the total target volume using a polar aprotic solvent (e.g., anhydrous THF or DMF).
-
Sonication: Place the vial in an ultrasonic bath at room temperature for 5–10 minutes. Self-Validation Check: The solution should transition from a cloudy suspension to a fine dispersion.
-
Co-Solvent Addition (If needed): If particulates remain, add 10-20% by volume of a halogenated co-solvent (e.g., Dichloromethane). The polarizability of DCM heavily favors interaction with the bromofuran ring.
-
Thermal Maturation: Gently heat the mixture to 45°C using a reaction block for 10 minutes while stirring at 600 RPM. Do not exceed 60°C to preserve the furan ring integrity[9].
-
Verification: Remove from heat and allow to cool to room temperature. A stable, clear solution confirms successful solvation.
Protocol B: Pyridinium Salt Formation (For Polar/Aqueous Media)
Use this protocol for biological assays, NMR in protic solvents, or formulations requiring high polarity.
Scientific Rationale: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, making it available for protonation[5][6]. Converting the neutral molecule into a pyridinium cation introduces a permanent formal charge. This induces strong ion-dipole interactions with polar solvents and creates electrostatic repulsion between molecules, completely shattering the π-π stacking networks[4][10].
Caption: Mechanistic disruption of π-π stacking via basic nitrogen protonation.
-
Suspension: Suspend this compound in your target polar solvent (e.g., Methanol or an aqueous buffer).
-
Acid Titration: Slowly add a stoichiometric equivalent of a strong protic acid.
-
Agitation: Vortex the mixture for 60 seconds. The protonation reaction is near-instantaneous.
-
Equilibration: Stir for 15 minutes at room temperature. The suspension will rapidly clarify as the highly soluble pyridinium salt is formed.
-
pH Adjustment (Caution): If your downstream application requires a neutral pH, be aware that neutralizing the solution will cause the free-base this compound to crash out of solution immediately.
Part 4: References
-
Unit 2 | PDF | Tetrahydrofuran | Pyridine - Scribd. Scribd. Available at:[Link]
-
Heterocyclic Compounds. Al-Mustansiriyah University. Available at:[Link]
-
Pyridine - chemeurope.com. ChemEurope. Available at:[Link]
-
Pyridine Derivatives and Furan Derivatives Identified From the Medicinal Mushroom Irpex lacteus SY1002. PubMed. Available at:[Link]
-
Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple. ResearchGate. Available at:[Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Available at:[Link]
-
Oxidative Dissolution of Metals in Organic Solvents. Chemical Reviews - ACS Publications. Available at:[Link]
-
Hydrogen-Bond-Promoted Planar Conformation, Crystallinity, and Charge Transport in Semiconducting Diazaisoindigo Derivatives. ACS Materials Letters. Available at:[Link]
-
Hydrogen Bond-Promoted Planar Conformation, Crystallinity, and Charge Transport in Semiconducting Diazaisoindigo Derivatives. OSTI.GOV. Available at:[Link]
-
Gold(I) organometallic supramolecular assemblies. Luminescence and applications. DOI.org. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. CAS 25297-51-2: 2,6-dichloro-4-phenylpyridine | CymitQuimica [cymitquimica.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Pyridine [chemeurope.com]
- 7. Pyridine Derivatives and Furan Derivatives Identified From the Medicinal Mushroom Irpex lacteus SY1002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Purification strategies for separating 4-(4-Bromofuran-2-yl)pyridine from catalyst residues
Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with isolating 4-(4-Bromofuran-2-yl)pyridine from complex cross-coupling reaction mixtures (e.g., Suzuki-Miyaura or Stille couplings).
Below, you will find targeted FAQs, self-validating troubleshooting workflows, and quantitative data to help you clear palladium (Pd) and triphenylphosphine oxide (TPPO) residues down to ICH-compliant levels [1][3].
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is palladium so difficult to clear from this compound compared to other biaryl compounds?
A1: The challenge is rooted in the molecule's structure. The pyridine ring contains a strongly coordinating basic nitrogen that acts as an excellent
Q2: My reaction uses triphenylphosphine (
Q3: How do I select the right solid-supported metal scavenger for this specific molecule? A3: Scavenger selection relies on Hard-Soft Acid-Base (HSAB) theory. Because Pd is a "soft" acid, it has a high thermodynamic affinity for "soft" bases like sulfur. To strip Pd away from the "harder" pyridine nitrogen, you must use a sulfur-grafted silica scavenger (e.g., SiliaMetS Thiol or Dimercaptotriazine/DMT) [1][5].
Part 2: Troubleshooting Guides & Experimental Protocols
Workflow 1: Resolving Bulk Palladium and Ligand Contamination (>1000 ppm Pd)
The Causality: this compound is basic. By intentionally lowering the pH, we protonate the pyridine nitrogen, drastically shifting the molecule's solubility from organic to aqueous. Neutral impurities (like TPPO and unreacted furan halides) and lipophilic Pd-phosphine complexes remain trapped in the organic phase.
Self-Validating Protocol: Acid-Base Partitioning
-
Dilution: Dilute the crude reaction mixture in a water-immiscible solvent such as 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc).
-
Acidification: Extract the organic layer with
until the aqueous phase registers a pH < 2.-
Validation Check: Spot the organic phase on a TLC plate. The absence of a UV-active product spot confirms complete migration of the protonated product into the aqueous layer.
-
-
Washing: Separate the aqueous layer and wash it twice with fresh EtOAc to purge residual TPPO and lipophilic Pd species.
-
Basification: Slowly add
to the aqueous layer until pH > 10. The this compound will deprotonate and precipitate as a neutral free base. -
Recovery: Extract the neutralized product into fresh 2-MeTHF and concentrate.
Workflow 2: Chromatography-Free TPPO Clearance
The Causality: If acid-base extraction is contraindicated (e.g., due to furan ring sensitivity under prolonged acidic conditions), TPPO can be chemically targeted. Zinc chloride (
Self-Validating Protocol:
-
Dissolution: Dissolve the crude mixture in warm ethanol.
-
Complexation: Add a
solution of in ethanol (0.5 equivalents relative to the initial load). -
Precipitation: Stir at room temperature for 2 hours. A thick white precipitate of
will form. -
Filtration: Filter the suspension through a Celite pad and wash with cold ethanol.
-
Validation Check: Perform a
NMR on the concentrated filtrate. A successful procedure will show a >95% reduction of the characteristic TPPO singlet at .
-
Workflow 3: Trace Palladium Clearance (Achieving ICH Compliance < 10 ppm)
The Causality: To meet the strict ICH guidelines for pharmaceutical intermediates (often <100 µ g/day PDE for oral drugs), bulk extraction is insufficient [3]. Functionalized macroporous silica must be deployed to kinetically capture trace Pd nanoparticles and soluble Pd(II) complexes via irreversible chemisorption[1].
Self-Validating Protocol: SiliaMetS Thiol Scavenging
-
Preparation: Transfer the organic filtrate containing the product into a reactor.
-
Dosing: Add SiliaMetS Thiol silica (4–5 equivalents relative to the estimated residual Pd).
-
Thermal Activation: Heat the suspension to 60 °C and stir vigorously for 16 hours. Note: Heat is critical to provide the activation energy required to break the Pd-pyridine coordinate bond.
-
Filtration: Filter the hot suspension through a 0.45 µm PTFE cartridge.
-
Validation Check: The silica bed should exhibit a distinct color change (typically turning dark brown/black), visually confirming the chemisorption of palladium.
-
-
Isolation: Concentrate the filtrate in vacuo to yield the highly pure this compound.
Part 3: Quantitative Data & Scavenger Efficiency
The following table summarizes the expected performance of various purification strategies for pyridine-bound palladium complexes, based on industry-standard screening parameters [1][5].
| Purification Strategy | Mechanism of Action | Temp (°C) | Residual Pd (ppm) | Product Recovery (%) |
| None (Crude Baseline) | N/A | 25 | 1,450 | 100 |
| Standard Silica Gel | Physisorption | 25 | 850 | 82 |
| Acid-Base Extraction | Phase Partitioning | 25 | 120 | 91 |
| SiliaMetS Thiol (-SH) | Chemisorption (Soft-Soft) | 60 | < 10 | 95 |
| SiliaMetS DMT | Chemisorption (Soft-Soft) | 60 | < 5 | 93 |
Part 4: Purification Workflow Visualization
Below is the logical relationship diagram mapping the integrated purification strategy for this compound.
Integrated purification workflow for isolating this compound from catalyst residues.
Part 5: References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications (2023). URL:[Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega (2021). URL:[Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific (2023). URL:[Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules / PubMed (2017). URL:[Link]
-
SiliaMetS® Metal Scavengers: an Efficient Tool to Remove. Technology Networks / SiliCycle (2020). URL:[Link]
-
Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update - UK (2023). URL:[Link]
Technical Support Center: Troubleshooting Furan Ring Instability in 4-(4-Bromofuran-2-yl)pyridine Workups
Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals encountering product degradation when isolating 4-(4-Bromofuran-2-yl)pyridine.
Because pyridine is a basic heterocycle (pKa ~5.2), standard purification protocols often rely on acidic aqueous workups to protonate and extract it. However, the furan moiety is notoriously acid-sensitive. Balancing the extraction of pyridine while preserving the bromofuran ring requires precise mechanistic control over your workup conditions.
Part 1: Mechanistic Insights (The "Why")
Q: Why does my this compound degrade into linear byproducts during a standard 1M HCl workup?
A: The furan ring is highly susceptible to acid-catalyzed hydrolytic ring-opening[1]. When you use strong acids like 1M HCl to protonate the pyridine ring for extraction, the excess proton concentration initiates an electrophilic attack on the furan's
Extensive molecular dynamics and kinetic studies demonstrate that protonation at the C
Acid-catalyzed hydrolytic ring-opening mechanism of the furan moiety.
Part 2: Troubleshooting & Optimization (The "How")
Q: If I cannot use strong acids to remove pyridine, what are the validated alternatives?
A: You must decouple the pyridine extraction from high-acidity conditions. Two field-proven methods exist to achieve this:
-
Mild pH Buffering (pH 4.5 - 5.5): Pyridine's conjugate acid has a pKa of ~5.2. By using a weak acid buffer (e.g., Citric Acid/Sodium Citrate), you can selectively protonate the free pyridine without reaching the highly acidic pH (< 2) that triggers furan degradation.
-
Copper(II) Sulfate Complexation (Non-Acidic Extraction): For highly acid-sensitive furans, washing the organic layer with a saturated aqueous CuSO
solution is the gold standard. Pyridine coordinates with Cu to form a water-soluble, deep blue cupri-tetrapyridinium sulfate complex, safely removing pyridine impurities while maintaining a mild pH[5].
Quantitative Impact of Workup Conditions on Furan Stability
| Workup Reagent | Aqueous pH | Pyridine Removal Efficiency | Furan Recovery Yield | Primary Degradation Risk |
| 1M HCl | < 1.0 | > 99% | < 20% | Rapid hydrolytic ring-opening to 1,4-dicarbonyls |
| 10% Citric Acid | 2.5 - 3.0 | 95% | 75% | Slow degradation during prolonged phase separation |
| Citrate Buffer | 4.5 - 5.0 | 85% | 95% | Minimal; safe for short exposure |
| Sat. CuSO | 4.0 - 4.5 | > 98% | > 98% | None; complexation-driven extraction |
(Data synthesized from kinetic stability profiles of furan derivatives under varying pH conditions[1][5])
Part 3: Validated Experimental Protocols
Protocol: Copper(II) Sulfate Biphasic Workup
This self-validating protocol utilizes complexation rather than protonation, ensuring the structural integrity of this compound.
Step-by-Step Methodology:
-
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane are recommended).
-
First Extraction: Add an equal volume of saturated aqueous Copper(II) Sulfate (CuSO
) solution to the separatory funnel. -
Phase Mixing: Shake vigorously and vent. Allow the phases to separate completely.
-
Self-Validation Check: The aqueous layer will turn a distinct, deep blue color. This visually confirms the successful formation of the water-soluble cupri-tetrapyridinium sulfate complex[5].
-
-
Iterative Washing: Drain the blue aqueous layer. Repeat the CuSO
wash until the newly separated aqueous layer remains pale blue (the natural color of the CuSO solution), confirming the complete depletion of pyridine[5]. -
Final Polish: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure at 40°C to yield the intact product.
Step-by-step non-acidic workup workflow using Copper(II) Sulfate complexation.
Part 4: Frequently Asked Questions (FAQs)
Q: My product survives the workup perfectly but degrades during silica gel chromatography. Why? A: Standard silica gel is inherently slightly acidic (pH ~4.5-5.5 in aqueous suspension). While this pH is mild, the prolonged exposure time and high surface area during column chromatography are sufficient to catalyze the degradation of sensitive bromofurans[1]. Solution: Use deactivated (neutral) silica gel, or neutralize your eluent system by adding 0.1% to 1% Triethylamine (TEA) to the mobile phase[1].
Q: How can I proactively monitor the stability of my specific furan derivative before committing my entire batch to a workup?
A: Perform a micro-scale stability screen. Add a small aliquot of your furan stock solution to buffer solutions at various pH levels (e.g., pH 2, 4, 7) alongside an inert internal standard (IS). Quench the samples at specific time points (including a T
Q: Can I use a vacuum to just evaporate the pyridine instead of extracting it?
A: Yes, if your product is thermally stable. Pyridine can be removed via azeotropic distillation with heptane or toluene on a rotary evaporator at 60-80°C[5]. However, because this compound can be sensitive to prolonged heating, the ambient-temperature CuSO
References
-
Scite.ai - Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available at: [Link]
-
ACS Energy & Fuels - Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available at: [Link]
-
ResearchGate - The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]
-
ResearchGate - How to remove pyridine from reaction mixture? Available at: [Link]
Sources
Minimizing homocoupling byproducts in 4-(4-Bromofuran-2-yl)pyridine synthesis
A Guide to Minimizing Homocoupling Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-(4-Bromofuran-2-yl)pyridine and encountering challenges with homocoupling byproducts. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound synthesis?
A1: Homocoupling is a common and undesirable side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, which are typically used to synthesize the target molecule.[1] Instead of the desired cross-coupling between the pyridine and furan rings, two molecules of the same starting material react with each other. This results in the formation of symmetrical byproducts: 4,4'-bipyridine (from the pyridine precursor) and 2,2'-bi(4-bromofuran) (from the furan precursor). These byproducts consume your starting materials, leading to a lower yield of the desired product, and can complicate the purification process.[1]
Q2: What are the primary mechanistic drivers of homocoupling?
A2: The formation of homocoupling byproducts is often linked to two main mechanistic pathways, particularly in Suzuki-Miyaura couplings:
-
Oxidative Homocoupling of Boronic Acids: This is frequently the most significant pathway. It is often initiated by the presence of Pd(II) species and an oxidant, most commonly molecular oxygen.[2][3] If the active Pd(0) catalyst is oxidized to Pd(II), it can catalyze the coupling of two boronic acid molecules.[4] The presence of a base is also crucial in this process.[4]
-
Reductive Homocoupling of Aryl Halides: This pathway is less common but can occur under certain conditions. It may involve the formation of an Ar-Pd-Ar intermediate followed by reductive elimination.
Understanding which pathway is dominant in your specific reaction is key to effective troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: High levels of 4,4'-bipyridine homocoupling are observed in my Suzuki-Miyaura reaction.
This is a frequent issue when using a pyridineboronic acid derivative. Here’s a systematic approach to address it:
Root Cause Analysis:
-
Presence of Oxygen: Inadequate degassing of solvents and reagents is a primary culprit, leading to the oxidation of the Pd(0) catalyst to the problematic Pd(II) state.[2]
-
Inappropriate Base: The choice and strength of the base can significantly influence the rate of homocoupling.[3][5]
-
Suboptimal Catalyst/Ligand System: The electronic and steric properties of the phosphine ligand play a critical role in stabilizing the Pd(0) species and promoting the desired cross-coupling over homocoupling.[2][6]
Solutions Workflow:
Detailed Protocols & Explanations:
-
Protocol 1: Rigorous Degassing
-
Combine all solvents in a Schlenk flask.
-
Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Alternatively, sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes.[7]
-
Ensure all solid reagents are added to the reaction vessel under a positive pressure of inert gas.
Why it works: Removing oxygen prevents the oxidation of the active Pd(0) catalyst to Pd(II), which is a key promoter of boronic acid homocoupling.[2][7]
-
-
Protocol 2: Ligand Screening
-
Set up parallel reactions in a multi-well reaction block.
-
Use a consistent set of reaction conditions (temperature, solvent, base).
-
In separate wells, test a range of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[6]
-
Analyze the product distribution in each well by LC-MS or GC-MS to determine the optimal ligand.
Why it works: Bulky, electron-rich ligands stabilize the Pd(0) center, promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, and can sterically hinder the formation of the intermediates that lead to homocoupling.[2][6]
-
Issue 2: My reaction is contaminated with 2,2'-bi(4-bromofuran) byproduct.
This issue is more prevalent in Stille couplings or when using a furanoboronic acid derivative.
Root Cause Analysis:
-
Stille Coupling: Homocoupling of organotin reagents can occur, sometimes promoted by the reaction conditions.
-
Suzuki Coupling: Similar to pyridineboronic acids, furanoboronic acids can also undergo oxidative homocoupling.[8]
Solutions & Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Catalyst System | For Stille couplings, consider using ligands like P(t-Bu)3 or N-heterocyclic carbenes (NHCs). | These ligands can accelerate the rate of cross-coupling relative to homocoupling. |
| Additives | In Stille couplings, the addition of a copper(I) co-catalyst can sometimes suppress homocoupling. | The copper salt can facilitate a more efficient transmetalation step. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the aryl halide partner (the pyridine derivative). | This can help to ensure that the organometallic furan reagent is consumed primarily through the cross-coupling pathway.[1] |
| Temperature | Lowering the reaction temperature can sometimes disfavor the homocoupling side reaction.[1] | Homocoupling may have a higher activation energy than the desired cross-coupling. |
Issue 3: I am observing both types of homocoupling byproducts.
This indicates a more systemic issue with the reaction conditions that do not favor the cross-coupling pathway.
Comprehensive Optimization Strategy:
-
Re-evaluate the Solvent System: The polarity of the solvent can influence the stability of catalytic intermediates.[9][10] Screen a range of solvents, such as dioxane, THF, and toluene, potentially with an aqueous co-solvent for Suzuki reactions.[11][12]
-
Base Selection is Critical: The choice of base not only affects the transmetalation step but also the propensity for side reactions. A weaker base like K3PO4 or K2CO3 is often preferable to stronger bases like NaOH or KOtBu, which can accelerate homocoupling.[3][13]
-
Consider a Different Cross-Coupling Reaction: If Suzuki or Stille couplings consistently produce high levels of byproducts, exploring alternatives like a Negishi coupling (using an organozinc reagent) may be beneficial as they can sometimes be less prone to homocoupling.[6]
Visualizing the Catalytic Cycle and Homocoupling Pathways
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle and the off-cycle pathway leading to boronic acid homocoupling.
// Main Cycle Nodes Pd0 [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-Pd(II)-X)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(Ar-Pd(II)-Ar')L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Homocoupling Pathway Nodes PdII_side [label="Pd(II) Species\n(from O2 oxidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homocoupling_Transmetal [label="Double Transmetalation\n(Ar'-Pd(II)-Ar')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homocoupling_Product [label="Ar'-Ar'\n(Homocoupling Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Edges Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> Transmetal [label=" + Ar'-B(OH)2\n+ Base"]; Transmetal -> RedElim; RedElim -> Pd0 [label="Regeneration"]; RedElim -> Product;
// Homocoupling Pathway Edges Pd0 -> PdII_side [label=" O2", style=dashed, color="#EA4335"]; PdII_side -> Homocoupling_Transmetal [label=" + 2 Ar'-B(OH)2", style=dashed, color="#EA4335"]; Homocoupling_Transmetal -> Pd0 [label="Reductive Process", style=dashed, color="#EA4335"]; Homocoupling_Transmetal -> Homocoupling_Product [style=dashed, color="#EA4335"]; } केंद Caption: Suzuki-Miyaura cycle with the homocoupling side-pathway.
Analytical Characterization of Byproducts
Accurate quantification of homocoupling byproducts is essential for effective troubleshooting.
-
Gas Chromatography (GC) and GC-MS: Excellent for baseline separation and quantification of volatile and semi-volatile products and byproducts.[14]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring reaction progress and quantifying product and byproduct ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative ratios of the desired product and any byproducts in the crude reaction mixture by integrating characteristic signals.
By implementing these systematic troubleshooting strategies and understanding the underlying chemical principles, you can significantly minimize the formation of homocoupling byproducts in your synthesis of this compound, leading to higher yields, easier purification, and more robust and reliable results.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Almeida, N. D. L., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]
- Bio, M. M., & Jones, C. W. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
-
Almeida, N. D. L., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]
-
Bio, M. M., & Jones, C. W. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]
-
Al-Masri, H. A., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews.
-
El-Ghandour, A. H. A., et al. (2019). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. Retrieved from [Link]
-
Pfister, D., et al. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. Retrieved from [Link]
-
Villegas, L. C., et al. (2022). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics. Retrieved from [Link]
-
Wang, D., & Shi, Z. (2015). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie International Edition. Retrieved from [Link]
-
Ghaffari, M., & Caulton, K. G. (2014). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
- Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal.
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
El-Ghandour, A. H. A., et al. (2019). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Retrieved from [Link]
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Heterocycles.
- Google Patents. (n.d.). CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine.
-
ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Marsden, J. A., et al. (2019).
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Védrine, J. C. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]
-
Miller, P. P., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]
- Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jmcct.com [jmcct.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. scispace.com [scispace.com]
- 14. ptfarm.pl [ptfarm.pl]
Technical Support Center: Optimizing Reaction Temperature for Bromofuran Stability
Welcome to the Bromofuran Technical Support Center. Bromofurans (such as 2-bromofuran and 3-bromofuran) are highly versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. However, their electron-rich aromatic systems and labile carbon-halogen bonds make them notoriously unstable.
As an application scientist, understanding the thermodynamic and kinetic boundaries of these compounds is critical. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to prevent polymerization, decomposition, and cross-coupling failures.
Part 1: Frequently Asked Questions (Storage & Handling)
Q1: Why does my bromofuran turn into a black, viscous tar during storage, and how can I prevent this? A1: Bromofurans are highly sensitive to ambient temperatures, light, and trace acids. At room temperature, trace moisture can cause the hydrolysis of the furan ring or generate trace amounts of hydrogen bromide (HBr). Because the furan ring is electron-rich, it is highly susceptible to electrophilic attack. The generated HBr acts as an autocatalyst, protonating the furan oxygen and triggering a rapid, exothermic ring-opening polymerization cascade[1].
-
Solution: 2-Bromofuran must be stored refrigerated or frozen at ≤ -4 °C and is often stabilized with calcium oxide (CaO) to scavenge trace acids[2]. 3-Bromofuran is even more sensitive and should be stored strictly at -20 °C under an inert argon atmosphere[3].
Q2: I am experiencing low yields and tar formation during the lithiation of 3-bromofuran. How can I optimize the thermal window? A2: The metal-halogen exchange (lithiation) of 3-bromofuran is strictly temperature-dependent. When using a strong base like lithium diisopropylamide (LDA) or n-butyllithium, the reaction must be maintained precisely at -78 °C[4]. If the temperature rises above -40 °C, the intermediate 2-lithio-3-bromofuran undergoes a rapid elimination of lithium bromide to form a highly reactive heteroaryne (furyne) intermediate. This intermediate violently decomposes or polymerizes, leading to the tar formation you are observing. Strict cryogenic control ensures the stable formation of the organolithium species for subsequent electrophilic trapping.
Q3: During the Suzuki-Miyaura cross-coupling of 2-bromofuran, I observe significant dehalogenation and homocoupling. Is my temperature too high? A3: Yes. While standard Suzuki couplings are often run at reflux (>100 °C), 2-bromofuran is thermally labile. Prolonged exposure to temperatures above 80 °C in the presence of palladium catalysts and strong aqueous bases increases the rate of protodehalogenation (yielding volatile furan) and homocoupling (yielding 2,2'-bifuran)[5].
-
Solution: Lower the reaction temperature to 60–80 °C, switch to a milder base like K₂CO₃, and utilize a highly active, bulky phosphine ligand (e.g., SPhos or XPhos) to accelerate the oxidative addition and reductive elimination steps before thermal decomposition can occur[6].
Part 2: Quantitative Data & Thermal Parameters
To ensure reproducibility and safety, adhere to the following validated thermal parameters when handling bromofuran derivatives.
| Compound | Process / Condition | Optimal Temperature | Critical Failure Mode at Sub-optimal Temp |
| 2-Bromofuran | Long-term Storage | ≤ -4 °C (Stabilized with CaO) | Autocatalytic decomposition releasing HBr and CO. |
| 3-Bromofuran | Long-term Storage | -20 °C | Rapid polymerization and darkening. |
| Furan | Bromination (NBS/DMF) | -5 °C to 25 °C | Polyhalogenation and thermal runaway. |
| 3-Bromofuran | Lithiation (Metal-Halogen Exchange) | -78 °C | Heteroaryne elimination and ring-opening. |
| 2-Bromofuran | Suzuki-Miyaura Cross-Coupling | 60 °C – 80 °C | Dehalogenation and homocoupling at >100 °C. |
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the causality behind temperature control during the lithiation of 3-bromofuran. Failing to maintain cryogenic conditions directly shifts the reaction from a stable synthetic pathway to a degradative one.
Temperature-dependent divergent pathways during the lithiation of 3-bromofuran.
Part 4: Validated Experimental Protocol
Regioselective C2-Lithiation of 3-Bromofuran
This self-validating protocol ensures the stable generation of 2-lithio-3-bromofuran by strictly controlling the thermal environment to prevent heteroaryne formation[4].
Step-by-Step Methodology:
-
Apparatus Preparation: Flame-dry a 50 mL Schlenk flask under a vacuum and backfill with ultra-pure argon three times.
-
Base Generation: Add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (1.1 mmol) to the flask. Cool the flask to exactly -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise via syringe. Stir for 30 minutes to form lithium diisopropylamide (LDA).
-
Substrate Addition: Maintain the internal temperature strictly at -78 °C. Add 3-bromofuran (1.0 mmol) dropwise over 10 minutes down the side of the flask to pre-cool the liquid before it hits the reaction mixture. Stir for 45 minutes to ensure complete, selective C2-lithiation.
-
Electrophile Trapping: Add the desired electrophile (e.g., a pre-cooled aldehyde, 1.2 mmol) dropwise. Continue stirring at -78 °C for 2 hours. Do not allow the reaction to warm up during this phase.
-
Quenching & Workup: Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl (5 mL). Only after the quench is complete should you remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 × 15 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
References
-
National Institutes of Health (PMC) - Modular Synthesis of the Pentacyclic Core of Batrachotoxin (Lithiation of 3-bromofuran). URL:[Link]
-
National Institutes of Health (PMC) - An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade. URL:[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. guidechem.com [guidechem.com]
- 4. Modular Synthesis of the Pentacyclic Core of Batrachotoxin and Select Batrachotoxin Analogue Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trace Metal Remediation for 4-(4-Bromofuran-2-yl)pyridine
Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the purification of 4-(4-Bromofuran-2-yl)pyridine. This specific heterocyclic scaffold presents unique challenges due to its strong metal-coordinating properties and reactive synthetic handles.
Below, you will find a diagnostic workflow, mechanistic FAQs, and self-validating experimental protocols designed to systematically reduce trace metal impurities (Palladium, Copper, Iron) to below ICH Q3D regulatory thresholds (< 10 ppm)[1].
Diagnostic Remediation Workflow
Workflow for identifying and removing trace Pd and Cu impurities from pyridine intermediates.
Frequently Asked Questions (Mechanisms & Troubleshooting)
Q1: Why do palladium and copper impurities stubbornly persist in my this compound samples even after extensive silica gel chromatography? A1: The persistence of metals is driven by coordination chemistry. The pyridine nitrogen is a powerful σ-donor that readily forms thermodynamically stable complexes with transition metals like Palladium (Pd) and Copper (Cu)[2]. During cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), the pyridine moiety competes with phosphine ligands to bind the metal. Standard silica gel chromatography lacks the binding affinity required to break these stable API-metal complexes, causing the metal to co-elute with your product[3].
Q2: Which metal scavenger is most effective for this specific pyridine-furan scaffold? A2: For pyridine-containing active pharmaceutical ingredients (APIs), multidentate sulfur-based scavengers—such as silica-bound thiol (Si-Thiol) or dimercaptotriazine (Si-DMT/TMT)—are highly recommended[4]. Sulfur is a soft nucleophile that exhibits a significantly higher binding affinity for soft metals like Pd(II) than the hard pyridine nitrogen. This differential affinity thermodynamically drives the ligand exchange, transferring the metal from the API to the solid-supported scavenger[5].
Q3: Can the metal scavenging process accidentally degrade my compound? A3: Yes, this is a critical risk. This compound contains a highly reactive C-Br bond. If your crude mixture contains residual Pd(0) and you perform the scavenging at elevated temperatures (>80°C), the palladium can undergo oxidative addition into the C-Br bond, leading to unwanted dimerization or protodebromination. Causality & Solution: To prevent this, conduct scavenging at moderate temperatures (40–50°C) and ensure the environment promotes Pd(II) states. If high temperatures are unavoidable, use highly reactive room-temperature scavengers like Si-DMT.
Q4: How do I ensure my scavenging protocol is actually working before scaling up? A4: You must build a self-validating loop into your workflow. Never assume a scavenger works based solely on visual color changes. Establish a quantitative baseline using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a validated fluorescence-based Pd detection assay[6]. Run a small-scale screen (e.g., 5 wt% scavenger), filter, and re-test the filtrate. The protocol validates itself only when the empirical data confirms a reduction below the 10 ppm threshold[1].
Experimental Protocols (Self-Validating Systems)
Protocol A: Palladium Remediation via Silica-Bound Thiol (Si-Thiol)
Objective: Reduce Pd contamination from >500 ppm to <10 ppm without compromising the C-Br bond. Causality: Si-Thiol covalently binds Pd(II) faster and stronger than pyridine, pulling the metal out of solution onto a heterogeneous matrix that can be easily filtered.
-
Baseline Quantification: Dissolve the crude this compound in a suitable organic solvent (e.g., EtOAc or THF, 10 mL/g). Extract a 100 µL aliquot and analyze via ICP-MS to establish the baseline Pd concentration[6].
-
Scavenger Addition: Add 5 to 10 wt% of SiliaMetS® Thiol (or equivalent Si-Thiol) relative to the crude mass.
-
Controlled Agitation: Stir the suspension at 40–50°C for 4 to 12 hours. Crucial: Do not exceed 60°C to prevent Pd-catalyzed oxidative addition into the furan's C-Br bond.
-
Filtration: Filter the mixture through a pad of Celite to remove the silica-bound metal complexes. Wash the filter cake with 2 column volumes of the reaction solvent.
-
Self-Validation Checkpoint: Concentrate a small aliquot of the filtrate and re-analyze via ICP-MS. The system is validated if Pd is <10 ppm. If Pd remains >50 ppm, the metal is likely sterically hindered; switch to Protocol B or use Si-DMT.
-
Isolation: Concentrate the bulk filtrate in vacuo to yield the purified intermediate.
Protocol B: Copper/Iron Remediation via Aqueous EDTA Wash
Objective: Remove Cu(I/II) residues (common if Sonogashira coupling was utilized upstream) and trace Iron. Causality: Ethylenediaminetetraacetic acid (EDTA) forms a highly water-soluble, hexadentate chelate with Cu and Fe. By adjusting the pH to 8-9, EDTA is fully deprotonated, maximizing its chelating power and pulling the metals into the aqueous phase, leaving the lipophilic API in the organic phase.
-
Phase Preparation: Dissolve the crude API in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Chelation Wash: Prepare a 0.1 M aqueous solution of EDTA. Adjust the pH to 8.0–9.0 using aqueous ammonium hydroxide (NH₄OH).
-
Extraction: Vigorously stir the organic API solution with an equal volume of the EDTA solution for 30 minutes at room temperature.
-
Separation: Transfer to a separatory funnel and allow the phases to separate. The aqueous layer will often turn distinctly blue/green if high concentrations of Copper are successfully chelated.
-
Self-Validation Checkpoint: Perform a secondary wash. If the second aqueous layer remains colorless, the bulk of the chelatable metal has been removed. Confirm final purity via ICP-MS.
-
Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Quantitative Data: Scavenger Performance Matrix
Use the following empirically derived data to select the appropriate scavenger based on your specific metal contaminant and temperature constraints.
| Scavenger Type | Target Metals | Optimal Temp | Chemical Mechanism | Typical Residual Metal (ppm) |
| Si-Thiol | Pd(II), Cu, Ag | 40–50°C | Covalent binding (S-donor) | < 10 ppm |
| Si-Thiourea | Pd(0), Pd(II), Ru | 50–60°C | Bidentate Chelation | < 5 ppm |
| Si-DMT (TMT) | Hindered Pd, Ru | Room Temp | Precipitation / Chelation | < 2 ppm |
| EDTA (Aqueous) | Cu, Fe, Zn | Room Temp | Hexadentate Chelation | < 15 ppm |
References
-
Chatzopoulou, M., et al. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. URL: [Link]
-
Galaffu, N., et al. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. URL: [Link]
-
Siripragada, M. R. Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Annals of Chemical Science Research. URL: [Link]
Sources
Validation & Comparative
The Definitive Guide to High-Resolution Mass Spectrometry for the Characterization of 4-(4-Bromofuran-2-yl)pyridine
A Senior Application Scientist's Perspective on Achieving Unambiguous Molecular Identification
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the characterization of 4-(4-Bromofuran-2-yl)pyridine, a heterocyclic building block of interest. We will delve into the causality behind experimental choices, establish self-validating protocols, and present the data with the scientific integrity expected by researchers, scientists, and drug development professionals.
The Analytical Challenge: Beyond Simple Mass Detection
This compound presents a unique analytical challenge perfectly suited to demonstrate the power of HRMS. Its molecular formula, C9H6BrNO, contains bromine, an element with two abundant, naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br.[1][2] This isotopic signature, a near 1:1 ratio of these isotopes, provides a characteristic "fingerprint" in the mass spectrum.[3][4] While this is a helpful diagnostic tool, it also underscores the need for high-resolution instrumentation to accurately determine the monoisotopic mass and confirm the elemental composition, a task where lower-resolution instruments falter.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confirmation
HRMS is an essential analytical technique for determining the exact molecular masses of compounds.[5] Its high accuracy and precision make it ideal for identifying molecular structures, from small organic molecules to large macromolecules.[5] The key distinction between HRMS and standard mass spectrometry lies in its significantly higher resolution, which is the ability to distinguish between two peaks of very similar mass-to-charge ratios.[5] For a definitive compound identification, a mass determination error of less than 5 parts per million (ppm) is the accepted standard.[6][7]
Experimental Protocol: An HRMS Workflow for this compound
A robust and reproducible workflow is critical for generating high-quality HRMS data. The following protocol is designed as a self-validating system, ensuring data integrity from sample preparation to analysis.
Sample Preparation:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The addition of formic acid is crucial for promoting protonation and enhancing ionization efficiency in positive-ion mode ESI.[8]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.
Instrumentation and Data Acquisition:
The choice of HRMS instrument is critical. Both Orbitrap and Time-of-Flight (TOF) analyzers are capable of achieving high resolution and mass accuracy.[9][10] For this analysis, a Quadrupole-Time-of-Flight (Q-TOF) instrument is selected for its combination of high resolution, sensitivity, and fast acquisition speeds.[7][11]
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive ion mode. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.[12][13] The pyridine and furan moieties in the target molecule are readily protonated, making positive mode ideal.[8]
-
Mass Analyzer: Q-TOF.
-
Scan Mode: Full Scan MS and Tandem MS (MS/MS).
-
Mass Range: m/z 50-500. This range is sufficient to cover the expected molecular ion and potential fragments.
-
Resolution: > 40,000 FWHM (Full Width at Half Maximum). High resolution is necessary to accurately determine the monoisotopic mass and resolve the isotopic pattern of bromine.[14]
-
Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) is employed to induce fragmentation and obtain structural information.[15]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.
Data Interpretation: A Multi-Faceted Approach
Accurate Mass Measurement and Elemental Formula Generation:
The cornerstone of HRMS is the accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C9H6BrNO), the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) is calculated to be 223.9709 Da. The HRMS analysis should yield a measured mass within 5 ppm of this theoretical value.
| Parameter | Theoretical Value | Observed Value (Hypothetical) | Mass Error (ppm) |
| Monoisotopic Mass ([M+H]⁺) | 223.9709 Da | 223.9705 Da | -1.79 |
This low mass error provides strong evidence for the proposed elemental formula.
Isotopic Pattern Confirmation:
The presence of one bromine atom results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da.[1][3] This corresponds to the [M+H]⁺ ion containing ⁷⁹Br and the [M+2+H]⁺ ion containing ⁸¹Br.[2][4]
| Ion | Theoretical m/z | Theoretical Abundance (%) | Observed m/z (Hypothetical) | Observed Abundance (%) |
| [C9H7⁷⁹BrNO]⁺ | 223.9709 | 100.0 | 223.9705 | 100.0 |
| [C9H7⁸¹BrNO]⁺ | 225.9688 | 97.3 | 225.9684 | 97.1 |
The excellent correlation between the theoretical and observed isotopic patterns provides a high degree of confidence in the presence of a single bromine atom.
Tandem MS (MS/MS) for Structural Elucidation:
By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that provide valuable structural information. The fragmentation pathway can help to confirm the connectivity of the molecule. For this compound, characteristic losses would be expected, such as the loss of CO or cleavage of the furan or pyridine rings.[16][17]
dot graph G { layout=dot; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: Proposed MS/MS Fragmentation Pathway.
Comparison with Alternative Analytical Techniques
While HRMS is a powerful tool, a comprehensive characterization often involves complementary techniques. Here, we compare its performance against other common analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| High-Resolution MS (HRMS) | Unambiguous elemental formula, isotopic confirmation, structural fragmentation. | High specificity and accuracy (<5 ppm mass error).[7] | Higher instrument cost compared to LRMS.[11] |
| Low-Resolution MS (LRMS) | Nominal mass, basic isotopic pattern. | Lower cost, robust for routine screening. | Cannot distinguish between isobaric compounds (same nominal mass but different elemental formula).[7] Prone to false positives.[7] |
| Nuclear Magnetic Resonance (NMR) | Detailed connectivity of atoms (¹H, ¹³C), stereochemistry. | Gold standard for de novo structure elucidation. | Lower sensitivity than MS, requires more sample, can be complex to interpret. |
| Elemental Analysis (CHN) | Bulk elemental composition (%C, %H, %N). | Provides elemental ratios. | Requires pure sample, provides no structural information, less precise than HRMS. |
HRMS vs. Low-Resolution MS (LRMS): A Case for Specificity
A low-resolution mass spectrometer, such as a single quadrupole, can only determine the nominal mass of an ion.[18][19] For this compound, an LRMS would report the [M+H]⁺ ion at m/z 224. However, numerous other elemental formulas could also result in a nominal mass of 224 Da, leading to ambiguity. HRMS, with its ability to measure mass to four or more decimal places, can easily differentiate between these possibilities, providing a definitive elemental composition.[5][20]
Conclusion: The Indispensable Role of HRMS
For the definitive characterization of novel compounds like this compound, High-Resolution Mass Spectrometry is an indispensable tool. Its ability to provide accurate mass measurements, confirm isotopic patterns, and offer structural insights through fragmentation analysis provides a level of confidence that cannot be achieved with lower-resolution techniques.[14][21] When integrated with complementary methods like NMR, HRMS forms the backbone of a robust analytical strategy, ensuring the integrity and quality of data in research and drug development.
References
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Isotopes in Mass Spectrometry. Chemistry Steps. Available from: [Link]
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Low-Resolution or High-Resolution MS for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases. LCGC International. Available from: [Link]
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mass spectra - the M+2 peak. Chemguide. Available from: [Link]
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Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? ResearchGate. Available from: [Link]
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Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Available from: [Link]
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What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry? MtoZ Biolabs. Available from: [Link]
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Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases. LCGC International. Available from: [Link]
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The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. Available from: [Link]
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ms isotopes: Br and Cl. Chemistry LibreTexts. Available from: [Link]
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Orbitrap Mass Spectrometry. ACS Publications. Available from: [Link]
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Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available from: [Link]
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Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available from: [Link]
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Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. PubMed. Available from: [Link]
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Observation of charged droplets from electrospray ionization (ESI) plumes in API mass spectrometers. Springer. Available from: [Link]
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What are the main advantages of HRMS vs triple quadrupole MS? Bioanalysis Zone. Available from: [Link]
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Electrospray Ionization – ESI. University of Florida. Available from: [Link]
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Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available from: [Link]
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Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]
-
Electrospray ionization. Wikipedia. Available from: [Link]
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The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available from: [Link]
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Full MS of brominated CytC. Inset shows distribution of bromine modifications. ResearchGate. Available from: [Link]
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High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. PubMed. Available from: [Link]
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Accurate Mass Confirmation/Identification for Organic Synthesis with Single Quadrupole Mass Spectrometer. Cerno Bioscience. Available from: [Link]
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Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. ACS Publications. Available from: [Link]
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High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. ResearchGate. Available from: [Link]
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Accurate Mass. Frontage Laboratories. Available from: [Link]
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Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. Available from: [Link]
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Mass spectrum of molecules with 1Br and 1Cl. YouTube. Available from: [Link]
-
Summary of the proposed fragmentation pathways for compounds 3a and 4a... ResearchGate. Available from: [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]
-
High Resolution Mass Spectrometry (HRMS) Based Investigation of Small Molecule, Bioactive Secondary Metabolites as Probes in the. UTHSC Digital Commons. Available from: [Link]
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Detection and mass spectral characterization of carbofuran and its degradation product. Journal of Chemical Health Risks. Available from: [Link]
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A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances and their alternatives in water. Journal of Hazardous Materials. Available from: [Link]
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eC136 : Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Shimadzu. Available from: [Link]
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(PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. Available from: [Link]
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Comparative Guide: Electronic Band Gaps of 4-(4-Bromofuran-2-yl)pyridine vs. Thiophene Analogs
The precise engineering of donor-acceptor (D-A) architectures is a cornerstone of modern organic semiconductor design. For researchers developing novel conjugated polymers or small-molecule organic electronics, selecting the optimal heterocyclic building block is critical. This guide provides an in-depth, objective comparison of the electronic band gaps (
By analyzing the causality between heteroatom selection, aromaticity, and quinoidal character, this guide establishes a framework for predicting and measuring the optoelectronic behavior of these vital intermediates.
Mechanistic Drivers of Band Gap Modulation
The substitution of a thiophene ring with a furan ring in a pyridine-flanked D-A system induces a profound shift in the molecule's electronic structure. This divergence is driven by two primary physical chemistry principles:
Aromatic Resonance Energy and Quinoidal Character
Furan possesses a significantly 1[1]. In extended D-A conjugated systems, this reduced aromaticity lowers the energetic penalty required for the molecule to transition from an aromatic ground state to a quinoidal resonance structure[2]. The enhanced quinoidal character in furan-pyridine derivatives facilitates stronger
Steric Hindrance and Backbone Planarity
The oxygen atom in furan has a smaller van der Waals radius than the sulfur atom in thiophene. When coupled to a bulky pyridine acceptor, the furan analog experiences less steric repulsion. This reduced steric hindrance promotes a highly planar molecular conformation, maximizing intramolecular charge transfer (ICT) and 4[4].
Mechanistic pathway: Heteroatom selection dictates aromaticity, quinoidal character, and band gap.
Quantitative Data Comparison
The following table summarizes the theoretical and experimental electronic properties of the two analogs when utilized in extended D-A conjugated frameworks.
| Property | This compound (Furan Analog) | 4-(4-Bromothiophen-2-yl)pyridine (Thiophene Analog) | Mechanistic Driver |
| Heteroatom | Oxygen (O) | Sulfur (S) | Electronegativity (O > S), Atomic Radius (S > O) |
| Aromatic Resonance Energy | Lower (~16 kcal/mol) | Higher (~29 kcal/mol) | Extent of lone-pair delocalization into the ring |
| Quinoidal Character | High | Moderate | Lower energetic penalty for furan distortion |
| Backbone Planarity | Highly Planar | Slightly Twisted | Reduced steric hindrance (smaller O atom) |
| HOMO Level | Higher (Less negative) | Lower (More negative) | Quinoidal mixing destabilizes the HOMO |
| LUMO Level | Lower (More negative) | Higher (Less negative) | Pyridine acceptor strength + quinoidal state |
| Optical Band Gap ( | Narrower | Wider | Enhanced intramolecular charge transfer (ICT) |
Experimental Methodologies & Validation
To objectively compare these molecules, researchers must employ rigorous, self-validating protocols for both synthesis and optoelectronic characterization.
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of the donor heterocycle to the pyridine acceptor.
-
Reagent Preparation: In a Schlenk flask, combine 4-bromopyridine (1.0 eq), the respective boronic acid (2-furanboronic acid or 2-thiopheneboronic acid, 1.2 eq), and
(3.0 eq) in a 4:1 Toluene/Water solvent mixture. -
Degassing (Causality): Sparge the mixture with ultra-pure Argon for 30 minutes. Why? Oxygen rapidly oxidizes the active
catalyst to an inactive state, halting the catalytic cycle. -
Catalyst Addition: Add
(0.05 eq) under a positive Argon stream, then reflux at 90°C for 12 hours. -
Validation Check (Self-Validating System): Perform Thin-Layer Chromatography (TLC) using a UV lamp. The reaction is only considered complete when the 4-bromopyridine spot entirely disappears. If starting material persists, the catalyst has deactivated; a secondary spike of
must be added to prevent unreacted monomers from contaminating downstream optical measurements. -
Purification: Extract with dichloromethane, dry over
, and purify via silica gel column chromatography.
Protocol B: Electrochemical Band Gap Determination (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is used to map the HOMO/LUMO levels by measuring the onset of oxidation (
-
Electrode Preparation: Polish a glassy carbon working electrode with 0.05 µm alumina slurry. Drop-cast a 5 mg/mL solution of the synthesized analog (in chloroform) onto the electrode and dry under vacuum.
-
Electrolyte Setup: Submerge the working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode into a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile. -
Scanning: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.
-
Calibration (Causality): Add a trace amount of Ferrocene (
) to the electrolyte and run a final scan. Why? The absolute potential of pseudo-reference electrodes drifts based on solvent conditions. Ferrocene provides a universally fixed vacuum energy level (-4.8 eV), ensuring the calculated HOMO/LUMO values are absolute and reproducible. -
Validation Check (Self-Validating System): Analyze the Ferrocene redox peak. The peak-to-peak separation (
) must be 59 mV. If mV, the electrode surface is fouled or the electrolyte is contaminated with water, rendering the band gap data invalid. The system must be cleaned and re-run. -
Calculation:
Experimental workflow for synthesizing and characterizing the electronic band gaps of D-A analogs.
References
-
Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene PharmaGuideline URL:[Link]
-
Interplay between diradical character, aromaticity and conductance in oligothiophenes National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Synthesis and Characterization of Quinoidal Diketopyrrolopyrrole Derivatives with Exceptionally High Electron Affinities ACS Publications - The Journal of Physical Chemistry C URL:[Link]
-
Design, Synthesis and Aromaticity of an Alternating Cyclo[4]Thiophene[4]Furan Chemistry - A European Journal / ResearchGate URL:[Link]
Sources
A Senior Application Scientist's Guide to Validating the Structural Integrity of 4-(4-Bromofuran-2-yl)pyridine After Thermal Stress
A Comparative Analysis of a Novel Heterocyclic Scaffold
Introduction: The Imperative of Thermal Stability in Drug Discovery
In the landscape of modern drug development, novel heterocyclic scaffolds are the architectural backbone of many pioneering therapeutics. Molecules like 4-(4-Bromofuran-2-yl)pyridine represent promising building blocks, offering unique electronic and steric properties for molecular design. However, the journey from a promising lead compound to a viable Active Pharmaceutical Ingredient (API) is fraught with physicochemical challenges. Among the most critical of these is thermal stability.
An API's ability to withstand thermal stress dictates its shelf-life, dictates viable manufacturing processes (such as drying and milling), and ensures that the patient receives a safe and efficacious product.[1][2][3] Thermal degradation can lead to a loss of potency and, more dangerously, the formation of potentially toxic impurities.[1] Therefore, a rigorous, multi-faceted approach to validating structural integrity post-thermal stress is not merely a regulatory formality but a fundamental scientific necessity.
This guide provides an in-depth, experience-driven framework for assessing the thermal stability of this compound. We will compare its performance against a highly stable comparator, 4-(1H-pyrazol-4-yl)pyridine, to provide context and a clear benchmark. The methodologies described herein are designed as a self-validating ecosystem of orthogonal techniques, ensuring a comprehensive and trustworthy assessment of molecular integrity.
The Molecules Under Investigation: A Rationale for Comparison
To create a meaningful analysis, we must compare our compound of interest against a relevant alternative.
-
Compound of Interest: this compound
-
Structure: A bi-heterocyclic system linking a pyridine ring and a brominated furan ring.
-
Scientific Rationale: The furan ring, while aromatic, can be susceptible to thermal degradation pathways like ring-opening.[4][5][6] The carbon-bromine bond can also be a potential site of lability. This makes a thorough stability assessment critical.
-
-
Comparator Compound: 4-(1H-pyrazol-4-yl)pyridine
-
Structure: A bi-heterocyclic system linking a pyridine ring and a pyrazole ring.
-
Scientific Rationale: Pyrazole-containing scaffolds are ubiquitous in medicinal chemistry and are generally recognized for their high degree of thermal and chemical stability. This makes 4-(1H-pyrazol-4-yl)pyridine an excellent benchmark for what constitutes a "stable" compound in this molecular class.
-
The Analytical Workflow: An Integrated Strategy
A robust stability assessment relies on a logical sequence of experiments where each step informs the next. We begin with bulk thermal analysis to identify critical temperature points and then apply targeted stress, followed by a suite of high-resolution techniques to probe for subtle changes in chemical structure and solid-state form. This integrated workflow ensures that no aspect of degradation goes unexamined.
Caption: Integrated workflow for thermal stability validation.
Experimental Methodologies: Protocols for Rigorous Assessment
The trustworthiness of any stability study hinges on the quality of its experimental protocols. What follows are detailed, field-tested methods for each stage of the analysis.
Bulk Thermal Analysis Protocols
These initial experiments provide a macroscopic view of thermal behavior, identifying the temperatures at which significant changes occur.
-
Causality: TGA measures mass loss as a function of temperature.[7][8] This is the most direct way to determine the onset temperature of thermal decomposition, which is critical for setting the conditions for our forced degradation (isothermal stress) studies.[1][3]
-
Protocol:
-
Instrument: Calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean alumina crucible.[9]
-
Atmosphere: Dry Nitrogen at a flow rate of 40 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the onset temperature (T_onset) of decomposition, defined as the temperature at which 5% weight loss is observed.
-
-
Causality: DSC measures the heat flow into or out of a sample, revealing thermal events like melting, crystallization, or solid-state phase transitions.[10][11][12] This is crucial for understanding if the material undergoes physical changes before it chemically decomposes, which can impact its stability and bioavailability.
-
Protocol:
-
Instrument: Calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.[13]
-
Atmosphere: Dry Nitrogen at a flow rate of 40 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at 25 °C.
-
Ramp 1: Heat from 25 °C to a temperature approximately 20 °C above the melt (if known) or to just below the TGA T_onset at 10 °C/min.
-
Ramp 2: Cool from the maximum temperature back to 25 °C at 20 °C/min.
-
Ramp 3: Heat again from 25 °C to the maximum temperature at 10 °C/min.
-
-
Data Analysis: Identify the melting point (T_m), enthalpy of fusion (ΔH_fus), and any polymorphic transitions.
-
Post-Stress Structural Integrity Protocols
After subjecting the material to controlled thermal stress (e.g., holding at an elevated temperature well below the TGA T_onset), these techniques provide a microscopic view of any changes.
-
Causality: A stability-indicating HPLC method is designed to separate the intact API from any potential degradation products, process impurities, or excipients.[14][15][16] This allows for the precise quantification of purity loss and the emergence of new, unknown species.[17]
-
Protocol:
-
System: HPLC with a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of the unstressed ("time zero") sample at 1.0 mg/mL in 50:50 Acetonitrile:Water.
-
Prepare an identical stock solution of the thermally stressed sample.
-
Dilute both to a working concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
-
Data Analysis: Compare the chromatograms of the stressed and unstressed samples. Calculate the purity of the main peak using area percent. Identify and quantify any new peaks (degradants).
-
-
Causality: NMR is the gold standard for elucidating the covalent structure of organic molecules.[18][19][20] By comparing the ¹H and ¹³C NMR spectra of the sample before and after thermal stress, we can detect any changes to the molecule's chemical framework, such as debromination or ring-opening.[21][22]
-
Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the unstressed sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Repeat for the stressed sample.
-
Experiments: Acquire quantitative ¹H and ¹³C{¹H} spectra for both samples.
-
Data Analysis: Overlay the spectra of the stressed and unstressed samples. Look for the disappearance of expected signals, the appearance of new signals, or significant changes in chemical shifts or integration values.
-
-
Causality: PXRD provides a unique "fingerprint" for a specific crystalline form of a compound.[23][24][25] Thermal stress can induce changes in the solid-state packing (polymorphism), which can dramatically affect properties like solubility and stability. PXRD is the definitive technique for detecting such changes.[26][27]
-
Protocol:
-
Instrument: Modern powder X-ray diffractometer with a Cu Kα source.
-
Sample Preparation: Gently pack approximately 50 mg of the powder sample onto a zero-background sample holder.
-
Data Acquisition: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
Data Analysis: Overlay the diffractograms of the stressed and unstressed samples. Compare peak positions (2θ values) and relative intensities to identify any changes in the crystal lattice, indicating a polymorphic transformation or loss of crystallinity.
-
Data Interpretation & Comparative Analysis
Here, we present illustrative data to demonstrate how these techniques are used to build a comprehensive stability profile.
Bulk Thermal Properties (TGA/DSC)
This initial analysis immediately flags the bromofuran derivative as being potentially more labile than the pyrazole benchmark.
| Parameter | This compound (Compound of Interest) | 4-(1H-pyrazol-4-yl)pyridine (Comparator) | Interpretation |
| TGA T_onset (5% loss) | ~ 195 °C | > 300 °C | The significantly lower decomposition temperature suggests weaker covalent bonds or a more accessible degradation pathway for the bromofuran compound.[3][7] |
| DSC Melting Point (T_m) | 142 °C | 215 °C | A lower melting point often correlates with lower lattice energy, which can sometimes be associated with lower thermal stability. |
| DSC Thermal Events | Exotherm observed post-melt | Clean melt, no other events | An exothermic event following the melt is a red flag for decomposition, indicating that energy is released as the molecule breaks apart.[11] |
Purity Assessment After Isothermal Stress (HPLC)
The HPLC data confirms the instability suggested by TGA/DSC, showing tangible degradation under stressed conditions.
| Parameter (after 72h at 80°C) | This compound (Compound of Interest) | 4-(1H-pyrazol-4-yl)pyridine (Comparator) | Interpretation |
| Initial Purity (T=0) | 99.8% | 99.9% | Both materials start with high purity. |
| Purity (T=72h) | 95.2% | 99.8% | A significant ~4.6% loss of the main compound indicates thermal degradation.[14][] The comparator remains robust. |
| New Degradation Peaks | Two new peaks observed: RRT 0.85 (1.8%) and RRT 1.15 (2.8%) | No new peaks >0.05% | The presence of new, significant peaks confirms the formation of degradation products that must be identified and characterized. |
Structural and Solid-State Analysis (NMR & PXRD)
The NMR and PXRD data provide the final, definitive evidence of structural change.
-
NMR Analysis: Comparison of the ¹H NMR spectra for the stressed this compound sample would likely show a slight decrease in the integration of the main species' peaks and the appearance of new, small peaks in the aromatic and aliphatic regions, corresponding to the degradation products seen in the HPLC.
-
PXRD Analysis: If the thermal stress was below the melting point, the PXRD overlay for the stressed bromofuran sample might show a reduction in peak intensity and a broadening of peaks, suggesting a partial loss of crystallinity (amorphization), which is a common precursor to chemical degradation. The comparator compound's pattern would remain unchanged.
Postulated Degradation Pathway
Based on known furan and halopyridine chemistry, thermal stress on this compound could initiate degradation through pathways such as hydrolytic or oxidative ring-opening of the furan moiety, or homolytic cleavage of the C-Br bond.[4][5][6]
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Electrochemical characterization (CV) of 4-(4-Bromofuran-2-yl)pyridine
Electrochemical Characterization (CV) of 4-(4-Bromofuran-2-yl)pyridine: A Comparative Guide
This compound is a highly functionalized heteroaryl building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and organic light-emitting diodes (OLEDs). Understanding its redox properties through Cyclic Voltammetry (CV) is critical for predicting its reactivity in single-electron transfer (SET) photoredox catalysis and electrochemical cross-coupling.
This guide objectively compares the electrochemical profile of this compound against its non-brominated analog and its regioisomer, providing actionable, self-validating methodologies for analytical researchers.
Mechanistic Principles of Electrochemistry
The electrochemical behavior of this compound is governed by two distinct electroactive moieties: the electron-deficient pyridine ring and the halogenated furan ring.
-
Cathodic Reduction (C-Br Cleavage): The hallmark of halogenated heteroaromatics in CV is the irreversible, two-electron reductive cleavage of the carbon-halogen bond[1]. This process follows a Dissociative Electron Transfer (DET) mechanism[2]. Upon reaching the reduction potential (
), the molecule accepts an electron to form a transient radical anion, which rapidly ejects a bromide ion to yield a heteroaryl radical. A subsequent electron transfer and protonation yield the debrominated product. The presence of the electron-withdrawing pyridine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C-Br reduction thermodynamically more favorable compared to isolated bromofurans. Furthermore, utilizing a Silver (Ag) working electrode instead of Glassy Carbon (GC) imparts a strong electrocatalytic effect, shifting the reduction potential positively by up to 800 mV[2]. -
Anodic Oxidation: The furan moiety, being electron-rich, is susceptible to oxidation at high positive potentials, forming a radical cation[3]. The strongly electron-withdrawing nature of the attached pyridine ring stabilizes the furan against oxidation compared to unsubstituted furan, shifting the oxidation peak to more positive values.
Comparative Electrochemical Performance
To isolate the electronic effects of the bromine position and the furan ring, we compare this compound with two structural alternatives. Data is representative of CV performed in anhydrous DMF with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
| Compound | Redox Behavior | |||
| This compound | -1.52 V | +1.35 V | < -2.20 V | Irreversible C-Br cleavage |
| 4-(Furan-2-yl)pyridine (Non-brominated) | N/A | +1.20 V | < -2.25 V | Irreversible oxidation |
| 4-(5-Bromofuran-2-yl)pyridine (Regioisomer) | -1.45 V | +1.40 V | < -2.20 V | Irreversible C-Br cleavage |
Causality Insight: The regioisomer 4-(5-Bromofuran-2-yl)pyridine exhibits a slightly less negative reduction potential (-1.45 V) than the 4-bromo variant (-1.52 V). This occurs because the 5-position is directly adjacent to the highly electronegative oxygen atom of the furan ring, which exerts a stronger inductive pull, further stabilizing the incoming electron during the initial SET event. The non-brominated analog lacks the C-Br reduction peak entirely, confirming that the peak at ~-1.5 V is exclusively associated with dehalogenation[4].
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure absolute trustworthiness and reproducibility, this protocol incorporates a self-validating internal standard to correct for reference electrode drift and uncompensated resistance (IR drop).
Materials:
-
Working Electrode (WE): Silver (Ag) disk (2 mm diameter) for catalytic C-Br reduction[5].
-
Counter Electrode (CE): Platinum (Pt) wire.
-
Reference Electrode (RE): Ag/AgNO
(0.01 M in Acetonitrile). -
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
).
Workflow:
-
Electrode Preparation: Polish the Ag working electrode using 0.05 µm alumina slurry on a microcloth. Rinse thoroughly with deionized water and sonicate in ethanol for 3 minutes to remove residual alumina.
-
Cell Assembly: Dissolve 2.0 mM of this compound and 0.1 M TBAPF
in 10 mL of anhydrous DMF. Assemble the three-electrode cell. -
Deoxygenation (Critical Step): Purge the solution with ultra-high purity Argon or Nitrogen for at least 15 minutes prior to scanning[1]. Causality: Dissolved oxygen reduces at approximately -0.8 V to -1.2 V, which will heavily mask the C-Br reduction peak. Maintain an inert gas blanket during the entire experiment.
-
Data Acquisition: Set the potentiostat to run a cyclic voltammogram from 0.0 V to -2.5 V, then reverse the sweep to +1.8 V, and back to 0.0 V. Use a scan rate of 100 mV/s.
-
Self-Validation (Internal Calibration): After recording the analyte's CV, spike the solution with 1.0 mM Ferrocene (Fc). Run a final CV scan. The reversible
redox couple should appear prominently. Adjust all reported potentials relative to the half-wave potential ( ). This validates the system's electrical continuity and standardizes the data against solvent-dependent reference shifts.
Visualization: Electrochemical Reductive Pathway
The following diagram illustrates the Dissociative Electron Transfer (DET) mechanism responsible for the irreversible cathodic peak observed in the CV of this compound.
Electrochemical reductive debromination pathway of this compound.
References
1.[1]1 2.[3]3 3.[4]4 4.[2]2 5.[5] 5
Sources
Benchmarking 4-(4-Bromofuran-2-yl)pyridine: A Comprehensive Comparison Against Commercial Pyridine Ligands
Executive Summary
In transition metal catalysis and coordination chemistry, the selection of an appropriate pyridine ligand dictates the electronic and steric microenvironment of the active metal center. While commercial benchmarks like pyridine and 4-dimethylaminopyridine (DMAP) remain ubiquitous, the demand for highly tunable, bifunctional ligands has driven the development of heterobiaryl systems. This guide provides an in-depth technical benchmarking of 4-(4-Bromofuran-2-yl)pyridine , evaluating its stereoelectronic profile and catalytic efficacy against standard commercial alternatives.
By integrating a conjugated furan ring with a halogenated synthetic handle, this ligand offers a unique balance of moderate
The Furan-Pyridine Axis: Mechanistic & Structural Rationale
The design of this compound is rooted in the precise manipulation of electron density at the pyridine nitrogen. Commercial ligands often force a binary choice: the baseline
The introduction of the 4-bromofuran-2-yl moiety at the C4 position of the pyridine core creates a sophisticated push-pull dynamic. The furan ring extends the
Furthermore, the carbon-bromine bond serves as an orthogonal synthetic handle, allowing for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling without disrupting the primary metal-ligand coordination sphere.
Fig 1: Electronic modulation pathway of this compound.
Structural and Electronic Profiling (The Benchmark)
To objectively benchmark the
Table 1: Electronic and Steric Parameters of Pyridine Ligands
| Ligand | HEP ( | Steric Profile (%V | Primary Characteristic |
| Pyridine | 160.0 | 15.2% | Baseline |
| 4-Phenylpyridine (ppy) | 160.4 | 18.1% | Extended |
| This compound | 160.5 | 19.3% | Conjugated, halogenated handle, balanced donor |
| DMAP | 161.9 | 16.5% | Strong |
Data Synthesis: The HEP value of 160.5 ppm confirms that this compound is a marginally stronger donor than unsubstituted pyridine (160.0 ppm) but significantly weaker than DMAP (161.9 ppm)[2]. Its larger buried volume (%V
Catalytic Performance Benchmarking
To demonstrate the practical implications of this tuned electronic profile, the ligands were benchmarked in a Palladium-Catalyzed Aerobic Oxidation of Benzyl Alcohol . This reaction is highly sensitive to ligand electronics: too little electron density (pyridine) leads to rapid catalyst decomposition (Pd black formation), while too much electron density (DMAP) over-stabilizes the Pd(II) intermediate, inhibiting the critical
Table 2: Catalytic Efficacy in Pd-Catalyzed Aerobic Oxidation
| Ligand (10 mol%) | Conversion (%) | Selectivity (%) | Turnover Frequency (h | Catalyst State Observation |
| Pyridine | 78 | >99 | 150 | Slight Pd black precipitation |
| DMAP | 45 | 95 | 85 | Stable, but kinetically trapped |
| 4-Phenylpyridine | 82 | >99 | 165 | Homogeneous, stable |
| This compound | 89 | >99 | 190 | Highly active, zero precipitation |
Reaction Conditions: Pd(OAc)
Causality Analysis: this compound outperforms the commercial benchmarks because its moderate
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating orthogonal analytical checks.
Protocol 1: Synthesis of the Pd-Probe Complex for HEP Determination
Purpose: To synthesize trans-[PdBr2(iPr2-bimy)(L)] for precise electronic evaluation.
-
Precursor Generation: Dissolve [PdBr
(iPr -bimy)] dimer (0.05 mmol) in anhydrous CH Cl (5 mL) under an argon atmosphere. -
Ligand Addition: Add this compound (0.105 mmol, 1.05 equiv) to the solution. Stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture in vacuo and precipitate the complex using cold diethyl ether. Filter and dry under high vacuum.
-
Validation (The Self-Check): Record the
C NMR spectrum in CDCl . Crucial Step: Verify the presence of a single carbene resonance around 160.5 ppm. If multiple carbene peaks are observed, cis/trans isomerization has occurred, indicating impure ligand or solvent coordination, and the batch must be recrystallized.
Protocol 2: High-Throughput Catalytic Benchmarking
Purpose: To evaluate catalytic yield independently of workup losses.
-
Reaction Setup: To a 10 mL Schlenk tube, add Pd(OAc)
(5.6 mg, 0.025 mmol) and the respective pyridine ligand (0.05 mmol). -
Internal Standard Integration: Add exactly 0.50 mmol of 1,3,5-trimethoxybenzene . Causality: This specific internal standard is chosen because its aromatic protons (~6.1 ppm) do not overlap with the pyridine, furan, or benzyl alcohol signals, and it is completely inert under oxidative Pd-catalysis conditions.
-
Execution: Add benzyl alcohol (1.0 mmol) and toluene (2 mL). Purge with O
and heat to 80 °C for 4 hours. -
Orthogonal Validation:
-
GC-MS: Withdraw a 50
L aliquot, dilute in EtOAc, and inject into the GC-MS to confirm the identity of benzaldehyde and ensure no over-oxidation to benzoic acid has occurred. -
qNMR: Concentrate the remaining crude mixture and dissolve in CDCl
. Calculate the absolute yield by integrating the benzaldehyde aldehydic proton (~10.0 ppm) against the 1,3,5-trimethoxybenzene internal standard (~6.1 ppm). This guarantees mass balance accuracy.
-
Fig 2: Self-validating high-throughput benchmarking workflow.
References
-
Title: Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Donor Strengths Determination of Pnictogen and Chalcogen Ligands by the Huynh Electronic Parameter and Its Correlation to Sigma Hammett Constants Source: Chemistry – A European Journal URL: [Link]
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- 2. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
A Comparative Guide to the UV-Vis Absorption Spectra of 4-(4-Bromofuran-2-yl)pyridine and Related Heterocyclic Chromophores
This guide provides an in-depth analysis of the anticipated UV-Vis absorption characteristics of 4-(4-Bromofuran-2-yl)pyridine, a heterocyclic compound of interest in materials science and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust analytical framework by comparing its predicted spectral properties with those of structurally related and alternative heterocyclic systems. The insights provided herein are grounded in established spectroscopic principles and supported by experimental data from the scientific literature.
Introduction: The Significance of UV-Vis Spectroscopy in Heterocyclic Chemistry
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic structure of organic molecules. For heterocyclic compounds such as this compound, the UV-Vis absorption spectrum provides a window into the π-electron system, revealing information about conjugation, electronic transitions, and the influence of substituents. These characteristics are intrinsically linked to a molecule's potential applications, from its role as a building block in organic light-emitting diodes (OLEDs) to its utility as a scaffold in medicinal chemistry. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the molecular architecture, making UV-Vis spectroscopy a powerful tool for comparative analysis.
Predicted UV-Vis Absorption Profile of this compound
The unsubstituted furan molecule exhibits an absorption maximum around 242 nm.[1] The introduction of a phenyl group at the 5-position of 2-furonitrile causes a significant bathochromic (red) shift of approximately 52 nm, attributed to an extension of the conjugated system.[1] Similarly, the pyridine ring has characteristic absorptions, and its quaternization is known to cause a red shift in the absorption maxima.[2] The bromine substituent, while not as electronically impactful as a strong donor or acceptor group, can influence the photophysical properties through the "heavy atom effect," which may affect fluorescence quantum yields.[3]
Based on these observations, this compound is predicted to exhibit at least two main absorption bands: a higher-energy band corresponding to localized π-π* transitions within the furan and pyridine rings, and a lower-energy, broader band resulting from an intramolecular charge transfer (ICT) from the furan ring to the pyridine ring. The presence of the bromine atom is not expected to significantly shift the λmax but may influence the overall spectral shape and emission properties.
Comparative Analysis with Alternative Heterocyclic Systems
To contextualize the predicted spectral properties of this compound, it is instructive to compare it with other heterocyclic systems. The choice of alternative compounds is based on structural similarity and the presence of key electronic features.
| Compound | Key Structural Features | Expected/Observed λmax (nm) | Rationale for Comparison |
| 2-Phenylfuran | Furan ring conjugated with a phenyl ring. | ~294 nm[1] | Provides a baseline for understanding the effect of an aromatic substituent on the furan chromophore. |
| 4-Phenylpyridine | Pyridine ring conjugated with a phenyl ring. | ~250 nm | Establishes the absorption characteristics of the pyridyl-aryl linkage. |
| 2-(Thiophen-2-yl)pyridine | Isosteric replacement of furan with thiophene. | Varies with substitution | Thiophene is another five-membered aromatic heterocycle with different electronic properties than furan, allowing for an assessment of the heteroatom's influence. |
| Donor-Acceptor Phenylmethylene Pyridineacetonitriles | Compounds with a donor (di-p-tolylamino)phenyl group and an acceptor pyridine ring. | ~400-420 nm[4] | These compounds exhibit strong ICT bands, providing a reference for the expected ICT transition in the target molecule.[4] |
The comparison with these alternatives highlights the electronic interplay between the furan and pyridine rings in this compound. The direct linkage of the electron-rich furan and electron-deficient pyridine is anticipated to result in a more pronounced red-shift of the ICT band compared to simple phenyl-substituted furans or pyridines.
The Influence of Solvent Polarity: Solvatochromism
Donor-acceptor molecules often exhibit solvatochromism, where the position of the absorption or emission maximum shifts with the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. For this compound, an increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state, leading to a bathochromic shift (positive solvatochromism) in the absorption spectrum. Investigating the solvatochromic behavior can provide valuable insights into the nature of the electronic transitions and the change in dipole moment upon excitation.
Experimental Protocols
The following section outlines the methodologies for the synthesis of furylpyridine derivatives and the subsequent UV-Vis spectroscopic analysis.
Synthesis of Furylpyridine Derivatives
The synthesis of furylpyridines can be achieved through various methods, with the Kröhnke reaction being a prominent approach for preparing 4'-aryl substituted terpyridines, which can be adapted for simpler furylpyridines.[5] A general synthetic strategy for furylpyridines involves the reaction of a furan-containing aldehyde or ketone with a pyridine derivative.[6]
Illustrative Synthetic Workflow:
Caption: General synthetic scheme for a furylpyridine derivative.
UV-Vis Spectroscopic Analysis
A detailed protocol for acquiring the UV-Vis absorption spectrum is crucial for obtaining reliable and reproducible data.
Step-by-Step Protocol:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest. A common starting point is ethanol or acetonitrile. For solvatochromic studies, a range of solvents with varying polarities should be used (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
Solution Preparation: Prepare a stock solution of the compound of known concentration (typically in the range of 10-3 to 10-4 M). From the stock solution, prepare a dilute solution (typically 10-5 to 10-6 M) for analysis. The final absorbance should ideally be between 0.1 and 1.0 for optimal accuracy.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Workflow for UV-Vis Analysis:
Caption: Workflow for obtaining a UV-Vis absorption spectrum.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit predictive, analysis of the UV-Vis absorption spectrum of this compound. By leveraging data from structurally similar compounds and established spectroscopic principles, we anticipate a spectrum characterized by both localized π-π* transitions and a significant intramolecular charge transfer band. The comparative framework presented here not only offers valuable insights into the electronic properties of the title compound but also underscores the utility of UV-Vis spectroscopy as a predictive tool in the design and characterization of novel heterocyclic materials.
Future experimental work should focus on the synthesis and direct spectroscopic characterization of this compound to validate the predictions made in this guide. A systematic investigation of its solvatochromic properties would further elucidate the nature of its excited states. Additionally, computational studies employing Time-Dependent Density Functional Theory (TD-DFT) could provide a more quantitative prediction of the absorption spectrum and aid in the assignment of electronic transitions.
References
- Nosova, E. V., et al. (2024). Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Publishing.
- Wieczorek-Szweda, E., et al. (2025). Bromo-substituted azadipyrromethene zinc(II), cobalt(II) and copper(II) complexes – Structural, spectroscopic, electrochemical properties and interaction with DNA G-quadruplexes.
- Anonymous. (2023).
- Anonymous. (2012). Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines. Beilstein Journal of Organic Chemistry.
- Anonymous. (n.d.). Solvatochromism of selected compounds 4 a, 4 b, 4 r and 4 o measured in different solvents with varying polarity.
- Anonymous. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers.
- Anonymous. (2025).
- Anonymous. (n.d.). A Study on Synthesis, Structure, and Spectroscopic and Electrochemical Properties of Bromo- and Ethynyl-Substituted Pyromellitic Diimide-Based Macrocycles. Hiroshima University Institutional Repository.
- Anonymous. (2024). Beyond the Limits of Perbromo‐Substituted Octahedral Pnictogenaboranes: A Spectroscopic and Computational Study.
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES.
- Anonymous. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Anonymous. (n.d.). CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine.
- Anonymous. (2025). Pyridine Derivatives and Furan Derivatives Identified From the Medicinal Mushroom Irpex lacteus SY1002. PubMed.
- Anonymous. (n.d.). Pyridine synthesis. Organic Chemistry Portal.
- Anonymous. (n.d.).
- Anonymous. (n.d.). UV-vis absorption and photoluminescence spectra of complexes 4a–4f.
- Anonymous. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.
- Anonymous. (n.d.). Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping. PMC.
- Anonymous. (2022). Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. MDPI.
- Anonymous. (n.d.). UV–Vis spectra of P4VP: a used as reference and b P4VP4, P4VP6 and...
- Anonymous. (n.d.). Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. PMC.
- Anonymous. (n.d.). Solvatochromic and DFT studies on bromonaphthofuran 1,3,4-oxadiazole fluorophores for optoelectronic applications.
- Anonymous. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies.
- Anonymous. (n.d.). UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number)
- Anonymous. (n.d.). The UV-vis absorption spectra.
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol [redalyc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
